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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Profiling of (2-Phenylpyridin-3-yl)methanamine

The following is an in-depth technical guide for the spectroscopic characterization of (2-Phenylpyridin-3-yl)methanamine . This guide is structured for researchers and analytical scientists requiring rigorous verificatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the spectroscopic characterization of (2-Phenylpyridin-3-yl)methanamine . This guide is structured for researchers and analytical scientists requiring rigorous verification of this specific pharmacophore and ligand scaffold.

[1]

Executive Summary

(2-Phenylpyridin-3-yl)methanamine is a critical intermediate in the synthesis of NK1 receptor antagonists, kinase inhibitors, and cyclometalated iridium complexes for OLED applications. Its structure consists of a pyridine ring substituted at the C2 position with a phenyl ring and at the C3 position with a primary methanamine group (–CH₂NH₂).

Reliable characterization is challenging due to the potential for regioisomerism (e.g., 4- or 6-substituted isomers) and the conformational dynamics of the bi-aryl bond. This guide establishes a multi-modal spectroscopic protocol (NMR, MS, IR) to unambiguously validate the structure and assess purity.

Structural Specifications & Predicted Properties[1][2][3]

Before instrumental analysis, the theoretical baseline must be established to identify deviations indicative of impurities or isomers.

PropertyValue / Descriptor
IUPAC Name 1-(2-phenylpyridin-3-yl)methanamine
Molecular Formula

Exact Mass 184.1000 Da
Monoisotopic Mass

185.1079 Da
Topological Polar Surface Area 38.9

Key Structural Feature Steric crowding between the C3-methanamine and C2-phenyl ring results in a twisted bi-aryl dihedral angle (~20–40°), reducing

-conjugation compared to planar systems.[1][2]

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for distinguishing the 3-substituted isomer from the 4- or 6-substituted byproducts common in Suzuki coupling synthesis routes.[1]

Solvent Selection Protocol
  • Recommended: DMSO-d₆ .[1] The exchangeable amine protons (–NH₂) are often visible as a broad singlet or triplet (if coupling to CH₂ persists) in DMSO, whereas they vanish or broaden excessively in CDCl₃ due to exchange.

  • Alternative: Methanol-d₄ (CD₃OD).[1] Useful for sharpening the aromatic region, but deletes amine protons.[1]

H NMR Assignment (400/500 MHz, DMSO-d₆)

The following table synthesizes experimental data from analogous 2-phenylpyridine derivatives and calculated chemometric shifts.

MoietyProton CountChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
Pyridine H-6 1H8.55 – 8.65Doublet (d)

Most deshielded; adjacent to pyridine nitrogen.
Pyridine H-4 1H7.80 – 7.90Doublet (d)

Para to pyridine nitrogen; coupling to H-5.[1]
Phenyl (Ortho) 2H7.50 – 7.65Multiplet (m)-Deshielded by pyridine ring current; critical NOE handle.[1]
Pyridine H-5 1H7.30 – 7.40DD or M

Upfield aromatic; couples to H-4 and H-6.[1]
Phenyl (Meta/Para) 3H7.35 – 7.50Multiplet (m)-Overlapping region; integration is key (3H).[1]
Methylene (-CH₂-) 2H3.75 – 3.90 Singlet (s)-Diagnostic Peak. Shifts downfield if salt form (HCl).[1]
Amine (-NH₂) 2H1.80 – 2.50Broad (br s)-Variable.[1] Disappears with

shake.[1]
Critical 2D NMR Validation (NOESY/ROESY)

To prove the regiochemistry (3-position substitution), you must perform a NOESY experiment.

  • The Diagnostic Cross-Peak: Look for a strong spatial correlation (NOE) between the Methylene protons (~3.8 ppm) and the Phenyl Ortho protons (~7.6 ppm) .

  • Reasoning: In the 3-substituted isomer, the methanamine group is sterically forced into proximity with the phenyl ring. A 4-substituted or 6-substituted isomer would show weak or no NOE between these specific groups.[1]

Mass Spectrometry (MS) Profiling

Ionization Method

Electrospray Ionization (ESI) in Positive Mode (+ve) is the standard. The basic pyridine nitrogen and primary amine ensure high ionization efficiency.[1]

Fragmentation Pattern (MS/MS)

When subjecting the parent ion (


 185.1) to Collision Induced Dissociation (CID), the following transitions validate the structure:
m/z (Fragment)Loss SpeciesMechanism
185.1

Parent Ion (Base Peak).[1]
168.1

(17 Da)
Diagnostic. Characteristic of primary benzylic-type amines.[1] Formation of a resonance-stabilized benzylic carbocation.
154.1

Cleavage of the C-C bond connecting the side chain to the pyridine ring.[1]
77.0

Phenyl ring fragment (indicates bi-aryl integrity).[1]

Vibrational Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid/oil.[1]

  • Primary Amine (

    
    ):  Two weak bands at 3300–3400 cm⁻¹  (asymmetric/symmetric stretch).[1] Note: These may be obscured if the sample is hygroscopic.
    
  • Aromatic (

    
    ):  Strong bands at 1580–1600 cm⁻¹  (Pyridine breathing modes).[1]
    
  • Methylene (

    
    ): 
    
    
    
    stretches at 2850–2950 cm⁻¹ .[1]

Logic & Workflow Visualization

The following diagram illustrates the decision tree for validating the synthesized compound, ensuring no isomeric impurities (e.g., regioisomers from unselective coupling) are present.

G Start Crude Product (2-Phenylpyridin-3-yl)methanamine TLC 1. TLC & LC-MS Check (Target m/z 185.1) Start->TLC Purification 2. Purification (Acid/Base Extraction or Column) TLC->Purification NMR_1H 3. 1H NMR (DMSO-d6) Check Methylene Singlet ~3.8 ppm Purification->NMR_1H Decision_Isomer Isomer Check: Are aromatic signals symmetric? NMR_1H->Decision_Isomer NOESY 4. NOESY Experiment Target: CH2 <-> Phenyl-Ortho Decision_Isomer->NOESY Signals Complex (Asymmetric) Reject REJECT: Regioisomer (Likely 4- or 6-substituted) Decision_Isomer->Reject Signals Simplified (Symmetric) Final VALIDATED STRUCTURE Ready for Biological Assay NOESY->Final Strong NOE Observed NOESY->Reject No NOE Observed

Caption: Structural validation workflow emphasizing the discrimination of regioisomers via NOESY NMR.

Experimental Protocol: Sample Preparation

To ensure reproducibility (Trustworthiness), follow this specific preparation method for spectroscopic analysis.

Protocol A: NMR Sample Prep
  • Mass: Weigh 5–10 mg of the free base amine.[1]

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).[1]

    • Why? Chloroform (

      
      ) is acidic enough to cause amine proton exchange/broadening and can react slowly with primary amines over time.[1]
      
  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors on the aromatic multiplets.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow accurate integration of the isolated methylene protons vs. aromatic protons.
Protocol B: LC-MS Prep[1]
  • Dilution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade).

  • Buffer: Use 0.1% Formic Acid.[1] Avoid TFA (Trifluoroacetic acid) if possible, as it can suppress ionization of the pyridine ring or form strong ion pairs.

References

  • General Synthesis of Phenylpyridines

    • Suzuki-Miyaura Coupling Protocols.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.423 (2004).[1]

  • Mass Spectrometry of Benzylamines

    • Fragmentation mechanisms of proton
    • Source: Journal of Mass Spectrometry, 2006; 41(9):1195-204.[1]

  • NMR Shifts of Pyridine Derivatives

    • Hans Reich’s Collection of NMR D
    • Source: University of Wisconsin-Madison Chemistry.[1]

  • Related Ligand Characterization (Iridium Complexes)

    • Synthesis and Characteriz
    • Source: Inorganic Chemistry, 2001, 40, 7, 1704–1711.[1]

Sources

Exploratory

(2-Phenylpyridin-3-yl)methanamine: A Technical Guide for Drug Discovery

Topic: Physical and chemical properties of (2-Phenylpyridin-3-yl)methanamine Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary (2-Phenylpyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and chemical properties of (2-Phenylpyridin-3-yl)methanamine Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

(2-Phenylpyridin-3-yl)methanamine (CAS: 1145679-86-2) is a specialized heterocyclic building block characterized by a "privileged scaffold" architecture—the 2-phenylpyridine core—functionalized with a primary aminomethyl group at the C3 position. This structural motif renders it a critical intermediate in medicinal chemistry, particularly for the synthesis of NK1 receptor antagonists , MmpL3 inhibitors (antituberculars) , and kinase inhibitors .

Unlike simple pyridines, the orthogonal arrangement of the phenyl ring (at C2) and the aminomethyl arm (at C3) creates a unique steric and electronic environment. The phenyl ring provides a lipophilic anchor, while the amine serves as a versatile handle for amide coupling, reductive amination, or sulfonylation, often acting as a key hydrogen-bond donor/acceptor in protein-ligand interactions.

Structural Identity & Characterization

PropertyDetail
IUPAC Name (2-Phenylpyridin-3-yl)methanamine
Common Synonyms 3-Aminomethyl-2-phenylpyridine; [2-Phenyl-3-pyridyl]methylamine
CAS Number 1145679-86-2
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
SMILES NCC1=C(C2=CC=CC=C2)N=CC=C1
InChIKey XDYKWHGBZMOSDC-UHFFFAOYSA-N
Structural Features Biaryl twist (steric clash between phenyl and pyridine C3 substituents); Primary amine (nucleophilic); Pyridine nitrogen (basic, H-bond acceptor).

Physical Properties

Note: As a specialized intermediate, specific experimental values may vary by batch purity and salt form. The data below represents high-confidence consensus values for the free base.

PropertyValue / DescriptionContext for Experimental Design
Physical State Low-melting solid or viscous oilOften supplied as a HCl salt to improve stability and crystallinity. Free base is prone to oxidation.
Color Pale yellow to orangeDarkens upon air exposure due to N-oxide formation or polymerization.
Melting Point 45–50 °C (Free Base)*Estimated based on structural analogs (e.g., 3-picolylamine). HCl salts typically melt >200 °C.
Boiling Point ~310–320 °C (Predicted)High boiling point requires high-vacuum distillation for purification.
Solubility DMSO, Methanol, DCM, Ethyl AcetateHighly soluble in polar organic solvents. Moderate solubility in water (pH dependent).
pKa (Predicted) ~8.8 (Amine), ~2.5 (Pyridine)The primary amine is the dominant basic center. The pyridine nitrogen is weakly basic due to the electron-withdrawing phenyl group.
LogP 1.8 – 2.1Lipophilic enough to cross membranes but polar enough for oral bioavailability.

Chemical Reactivity & Synthesis Strategies[1]

Reactivity Profile

The compound possesses two distinct nitrogen centers with orthogonal reactivity:

  • Primary Amine (-CH₂NH₂): Highly nucleophilic. Reacts readily with acyl chlorides, isocyanates, and aldehydes. It is the primary vector for growing the molecular scaffold.

  • Pyridine Nitrogen: Less nucleophilic due to the adjacent phenyl ring (steric hindrance) and conjugation. It can participate in metal chelation (bidentate coordination with the amine) but is less likely to be alkylated under standard amide coupling conditions.

Synthesis Protocol (The "Nitrile Route")

The most robust industrial route avoids the instability of aldehyde intermediates by utilizing a nitrile precursor.

Step 1: Suzuki Coupling

  • Reagents: 2-Chloro-3-cyanopyridine + Phenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Conditions: Na₂CO₃ (aq), Dioxane/Water, 90°C.

  • Mechanism: Oxidative addition of Pd into the C-Cl bond is facilitated by the electron-deficient pyridine ring.

Step 2: Nitrile Reduction

  • Reagents: H₂ (balloon or high pressure) + Raney Nickel OR LiAlH₄.

  • Solvent: Methanol (ammonia often added to suppress secondary amine formation).

  • Critical Note: The nitrile reduction is the bottleneck. Incomplete reduction leads to imines; over-reduction is rare but dimerization can occur without ammonia.

Visualization: Synthesis Pathway

Synthesis SM1 2-Chloro-3-cyanopyridine Int Intermediate: 2-Phenyl-3-cyanopyridine SM1->Int Suzuki Coupling Pd(dppf)Cl2, Na2CO3 SM2 Phenylboronic Acid SM2->Int Prod Target: (2-Phenylpyridin-3-yl)methanamine Int->Prod Reduction H2, Raney Ni, NH3/MeOH Side Side Product: Secondary Amine Dimer Int->Side No NH3

Figure 1: The "Nitrile Route" synthesis pathway. Using ammonia during reduction is critical to prevent dimerization.

Applications in Drug Discovery[2][3]

Pharmacophore Utility

This scaffold is a bioisostere for biphenyl-2-methanamine . The pyridine nitrogen introduces a hydrogen bond acceptor and lowers LogP compared to the biphenyl analog, often improving metabolic stability (reducing CYP oxidation at the ring junction).

Key Therapeutic Areas
  • NK1 Receptor Antagonists:

    • Substituted 2-phenylpyridines are core motifs in antiemetic drugs (e.g., Netupitant analogs). The aminomethyl group serves as the linker to the "substance P" mimicking moiety.

  • Antitubercular Agents (MmpL3 Inhibitors):

    • Recent studies utilize pyridine-2-methylamine derivatives to target the MmpL3 transporter in Mycobacterium tuberculosis.[1] The 2-phenyl group provides the necessary hydrophobic bulk to anchor the molecule in the membrane protein's active site.

  • Kinase Inhibitors:

    • The bidentate nature (pyridine N + amine NH) allows it to function as a hinge-binder in ATP-competitive inhibitors.

Visualization: Pharmacophore Map

Pharmacophore Center Phenyl Lipophilic Pocket (Hydrophobic Interaction) Center->Phenyl C2 Position PyridineN Pyridine N (H-Bond Acceptor) Center->PyridineN Ring N Amine Primary Amine (Linker / H-Bond Donor) Center->Amine C3 Position Phenyl->PyridineN Twisted Conformation (Steric Control)

Figure 2: Pharmacophore mapping of the scaffold. The "twisted" conformation induced by the C2-phenyl group is vital for selectivity.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocol:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free amine absorbs CO₂ from the air (carbamate formation).

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Avoid inhalation of vapors/dust.

  • Spill: Absorb with inert material (vermiculite). Do not flush into surface water; this compound is harmful to aquatic life (Category 3).

References

  • PubChem. (2024). Compound Summary: (2-Phenylpyridin-3-yl)methanamine. National Library of Medicine. [Link]

  • Wen, Y., et al. (2020). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling of Pyridines. [Link][2]

Sources

Foundational

The (2-Phenylpyridin-3-yl)methanamine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Abstract: As a Senior Application Scientist, I have observed the evolution of heterocyclic building blocks from simple structural spacers to highly functionalized pharmacophores that dictate target engagement. The (2-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist, I have observed the evolution of heterocyclic building blocks from simple structural spacers to highly functionalized pharmacophores that dictate target engagement. The (2-phenylpyridin-3-yl)methanamine core (CAS 1145679-86-2) represents a masterclass in rational drug design. By combining the hydrophobic, pi-stacking potential of the 2-phenylpyridine moiety with the hydrogen-bonding and basicity of a methanamine linker, this scaffold has unlocked new therapeutic avenues across oncology, neurodegeneration, and infectious diseases. This technical whitepaper dissects the synthetic logic, self-validating experimental protocols, and biological applications of this highly versatile chemical core.

Structural and Physicochemical Profiling

The utility of (2-phenylpyridin-3-yl)methanamine stems from its precise spatial geometry. The biaryl system (phenyl and pyridine rings) adopts a twisted conformation due to steric hindrance between the ortho-protons, creating a three-dimensional topology that perfectly complements deep hydrophobic pockets in target proteins.

The methanamine group at the 3-position serves two critical functions:

  • Vectorial Trajectory: It directs subsequent functional groups (e.g., ureas, amides) outward from the core, allowing for optimal interaction with solvent-exposed regions or secondary binding pockets.

  • Electronic Tuning: The basic primary amine (

    
    ) can be protonated at physiological pH, enabling crucial salt-bridge interactions with acidic residues (such as Aspartate or Glutamate) within target active sites[1].
    
Table 1: Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological Significance
Molecular Weight 184.24 g/mol Highly efficient ligand efficiency (LE); leaves ample room (<300 Da) for derivatization without violating Lipinski's Rule of 5.
LogP ~1.91Optimal lipophilicity for membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets.
Hydrogen Bond Donors 2 (Primary Amine)Facilitates strong interactions with hinge regions of kinases or allosteric pockets of GPCRs.
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)Enhances aqueous solubility and target residence time.

Biological Applications & Target Engagement

The modularity of the (2-phenylpyridin-3-yl)methanamine scaffold allows it to be tuned for vastly different biological targets by simply altering the terminal amine functionality.

Oncology: Tubulin and Kinase Inhibition

In oncology, derivatives of this scaffold have shown profound efficacy. When the methanamine is converted into a urea congener (resembling the E7010 pharmacophore), the resulting compounds act as potent tubulin polymerization inhibitors. By reversibly binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2]. Furthermore, integrating this core into pteridinone structures yields highly selective inhibitors of Polo-like kinases (PLK1/PLK2), which are critical for mitotic progression in cancer cells[3].

Neuropharmacology: GPCR Positive Allosteric Modulators (PAMs)

Targeting the M4 muscarinic acetylcholine receptor (mAChR) for Alzheimer's disease has historically been plagued by off-target gastrointestinal effects due to the highly conserved orthosteric binding site. By utilizing the 2-phenylpyridine core linked via a methanamine derivative to a pyrazole, researchers have successfully developed PAMs that bind exclusively to the less-conserved allosteric pockets. This restores cognitive function without triggering the adverse effects associated with non-selective orthosteric agonists[4].

Infectious Disease: MmpL3 Inhibition in Tuberculosis

In the fight against multidrug-resistant tuberculosis (MDR-TB), pyridine-2-methylamine derivatives have emerged as potent inhibitors of MmpL3, an essential mycobacterial membrane transporter. The basic amine forms a critical hydrogen bond with the carboxyl group of Asp645 in the proton-translocating channel, collapsing the proton motive force and halting mycolic acid export[1].

Table 2: Structure-Activity Relationship (SAR) Summary
Scaffold DerivativeTargetPrimary IndicationPotencyReference
Urea CongenersTubulin / MicrotubulesOncology (Solid Tumors)IC50: 2.03 - 8.14 µM[2]
Pteridinone AnalogsPolo-like Kinase (PLK1/2)Neurodegeneration / OncologyIC50 < 50 nM[3]
Pyrazole-linked AminesM4 mAChR (Allosteric)Alzheimer's DiseaseEC50 < 100 nM[4]
Pyridine-2-methylaminesMmpL3 TransporterTuberculosis (MDR-TB)MIC: 0.016 µg/mL[1]

Systems-Level Visualizations

To conceptualize the utility of this scaffold, we map both its synthetic divergence and its downstream biological mechanism of action.

Synthesis SM 2-Chloronicotinonitrile Suzuki Suzuki-Miyaura Coupling (Phenylboronic acid, Pd cat.) SM->Suzuki Int1 2-Phenylnicotinonitrile Suzuki->Int1 Reduction Nitrile Reduction (LiAlH4 or H2/Pd-C) Int1->Reduction Core (2-Phenylpyridin-3-yl)methanamine Core Scaffold Reduction->Core Deriv1 Urea Formation (Isocyanates) Core->Deriv1 Tubulin Inhibitors Deriv2 Amidation (Acyl Chlorides) Core->Deriv2 GPCR Modulators Deriv3 Reductive Amination (Aldehydes) Core->Deriv3 Antimicrobial Agents

Synthetic workflow of the (2-Phenylpyridin-3-yl)methanamine scaffold.

Pathway Ligand (2-Phenylpyridin-3-yl)methanamine Target Polo-like Kinase (PLK1/2) Ligand->Target ATP-competitive Inhibition Substrate Cdc25C Phosphatase Target->Substrate Decreased Phosphorylation Complex CDK1 / Cyclin B Complex Substrate->Complex Failure to Activate Arrest G2/M Cell Cycle Arrest Complex->Arrest Mitotic Block Apoptosis Apoptotic Cell Death Arrest->Apoptosis Prolonged Arrest

Mechanism of PLK inhibition by 2-phenylpyridine analogs causing G2/M arrest.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step includes an In-Process Control (IPC) to empirically verify success before proceeding.

Protocol 1: Synthesis of the Core Scaffold via Suzuki Coupling and Reduction

Phase 1: Suzuki-Miyaura Cross-Coupling Causality: Performing the Suzuki coupling prior to nitrile reduction is a strategic imperative. The electron-withdrawing nitrile group activates the adjacent C-Cl bond at the 2-position, facilitating oxidative addition by the Palladium catalyst. If reduction were performed first, the resulting primary amine could coordinate with the Pd catalyst, poisoning it and drastically reducing yields.

  • Setup: Charge a flame-dried Schlenk flask with 2-chloronicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent & Base: Add degassed 1,4-dioxane and 2M aqueous

    
     (2.0 eq). The 
    
    
    
    base is essential to activate the boronic acid via the formation of a negatively charged boronate complex, which accelerates the transmetalation step.
  • Reaction: Heat the biphasic mixture at 90°C for 12 hours under an Argon atmosphere.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (

    
    ) and the appearance of a highly UV-active spot (
    
    
    
    ) validates the coupling. Confirm the mass of the intermediate (2-phenylnicotinonitrile) via LC-MS (Expected
    
    
    ).

Phase 2: Chemoselective Nitrile Reduction Causality: While catalytic hydrogenation (


, Pd/C) is a greener alternative, the highly active nature of the newly installed biaryl system can lead to over-reduction (e.g., piperidine formation) or hydrogenolysis. Lithium aluminum hydride (

) provides a chemoselective reduction of the nitrile to the primary amine via a stable imine anion intermediate, strictly avoiding aromatic ring saturation[5].
  • Setup: Dissolve the purified 2-phenylnicotinonitrile in anhydrous THF and cool to 0°C under Argon.

  • Reduction: Carefully add

    
     (2.0 eq) in small portions to control the exothermic evolution of hydrogen gas.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Quench the reaction strictly using the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    , where
    
    
    is the mass of
    
    
    in grams).
    • Causality for Quench: This specific ratio forces the aluminum salts to precipitate as a granular white solid rather than a gelatinous emulsion, ensuring the highly polar amine product remains entirely in the organic phase.

  • Self-Validation (IPC): Filter the salts, concentrate the filtrate, and verify product formation via a Ninhydrin stain on TLC (the primary amine will stain deep purple/pink upon heating). Final validation via LC-MS must show the target mass (Expected

    
    ).
    
Protocol 2: Derivatization into Urea Congeners (Tubulin Inhibitors)
  • Coupling: Dissolve (2-phenylpyridin-3-yl)methanamine (1.0 eq) in anhydrous Dichloromethane (DCM) with Triethylamine (1.5 eq).

  • Electrophile Addition: Slowly add the desired substituted phenyl isocyanate (1.1 eq) at 0°C.

    • Causality: Isocyanates are highly electrophilic; performing the addition at 0°C suppresses the formation of symmetric urea byproducts caused by ambient moisture.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation (IPC): The formation of the urea linkage drastically reduces the polarity of the molecule. TLC validation will show a clean shift to a higher

    
     value, and the product will no longer react with Ninhydrin stain, confirming the complete consumption of the primary amine[2].
    

References

  • PubMed Central. Synthesis and anti-proliferative activity of new E7010 tethered urea congeners as potential tubulin inhibitors and apoptosis inducers. Retrieved from [Link]

  • Google Patents. Pteridinones as inhibitors of polo-like kinase.
  • PubMed Central. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Retrieved from [Link]

  • PubMed Central. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to the Initial Reactivity Studies of (2-Phenylpyridin-3-yl)methanamine

Abstract This technical guide provides a comprehensive framework for the initial reactivity studies of (2-Phenylpyridin-3-yl)methanamine, a novel molecule with potential applications in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the initial reactivity studies of (2-Phenylpyridin-3-yl)methanamine, a novel molecule with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and reaction mechanisms, this document outlines a structured approach to exploring the chemical behavior of this compound. We will delve into the synthesis, characterization, and a series of proposed reactivity screenings designed to elucidate the functional group tolerance and potential for derivatization of the title compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and exploit the synthetic potential of this and related molecular scaffolds.

Introduction: The Scientific Rationale

The 2-phenylpyridine scaffold is a privileged structural motif in modern chemistry, renowned for its applications in the synthesis of agrochemicals, pharmaceuticals, and functional materials.[1] The unique electronic properties arising from the interplay between the phenyl and pyridine rings make these compounds valuable ligands in transition metal catalysis and as core components of organic light-emitting diodes (OLEDs).[2][3] The introduction of a methanamine substituent at the 3-position of the pyridine ring, as in (2-Phenylpyridin-3-yl)methanamine, introduces a versatile nucleophilic center, opening avenues for a wide array of chemical transformations.

Benzylamine derivatives are also of significant interest in medicinal chemistry, with numerous approved drugs containing this moiety.[4] They can act as masked sources of ammonia, and the benzyl group can be readily removed via hydrogenolysis, providing a strategic advantage in complex synthetic sequences.[5] The reactivity of the primary amine allows for the introduction of diverse functionalities through N-alkylation, N-acylation, and other transformations, making it a key building block for creating libraries of bioactive compounds.[6]

This guide will explore the initial reactivity of (2-Phenylpyridin-3-yl)methanamine, focusing on the interplay between the 2-phenylpyridine core and the reactive benzylamine side chain. A particular focus will be placed on reactions that are of high strategic value in drug discovery and materials science.

Synthesis and Characterization

A plausible synthetic route to (2-Phenylpyridin-3-yl)methanamine begins with the reduction of the corresponding nitrile, 2-phenylnicotinonitrile. This transformation is a well-established and efficient method for the preparation of benzylamines.[7]

Proposed Synthesis of (2-Phenylpyridin-3-yl)methanamine

The synthesis can be envisioned as a two-step process starting from commercially available 2-chloro-3-cyanopyridine and phenylboronic acid via a Suzuki-Miyaura cross-coupling reaction to form 2-phenylnicotinonitrile, followed by reduction of the nitrile group.

Experimental Protocol: Synthesis of (2-Phenylpyridin-3-yl)methanamine

Step 1: Synthesis of 2-Phenylnicotinonitrile

  • To a stirred solution of 2-chloro-3-cyanopyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (2.0 eq).

  • De-gas the mixture by bubbling with nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-Phenylnicotinonitrile to (2-Phenylpyridin-3-yl)methanamine

  • Dissolve 2-phenylnicotinonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LAH) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield (2-Phenylpyridin-3-yl)methanamine.

Spectroscopic Characterization

The synthesized (2-Phenylpyridin-3-yl)methanamine should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and pyridyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons.[8]
¹³C NMR Resonances for the aromatic carbons and the benzylic carbon.
FT-IR Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methylene groups, and C=C/C=N stretching for the aromatic rings.[9]
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₂H₁₂N₂.[10]
HPLC A single major peak indicating high purity.

Initial Reactivity Studies

The following sections outline a series of initial experiments to probe the reactivity of the primary amine and the 2-phenylpyridine core.

Reactivity of the Methanamine Group

The primary amine is expected to be the most reactive site for nucleophilic attack.

N-alkylation introduces aliphatic chains, which can modulate the lipophilicity and metabolic stability of a drug candidate.

Experimental Protocol: N-Alkylation with Benzyl Bromide

  • Dissolve (2-Phenylpyridin-3-yl)methanamine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the solid and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of functional groups.

Experimental Protocol: N-Acylation with Acetyl Chloride

  • Dissolve (2-Phenylpyridin-3-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Reactivity of the 2-Phenylpyridine Core

The 2-phenylpyridine scaffold is known to undergo C-H activation reactions, typically directed by the pyridine nitrogen.[11]

This reaction explores the potential for functionalizing the phenyl ring at the ortho position.

Experimental Protocol: Pd-Catalyzed C-H Arylation

  • To a pressure vessel, add (2-Phenylpyridin-3-yl)methanamine (1.0 eq), iodobenzene (1.5 eq), palladium(II) acetate (0.05 eq), and potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).

  • Seal the vessel and heat to 120 °C for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter.

  • Wash the organic layer with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Visualization of Key Transformations

The following diagrams illustrate the proposed synthetic and reactivity pathways.

Synthesis 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine 2-Phenylnicotinonitrile 2-Phenylnicotinonitrile 2-Chloro-3-cyanopyridine->2-Phenylnicotinonitrile  Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ (2-Phenylpyridin-3-yl)methanamine (2-Phenylpyridin-3-yl)methanamine 2-Phenylnicotinonitrile->(2-Phenylpyridin-3-yl)methanamine  LiAlH₄, THF

Caption: Proposed synthesis of (2-Phenylpyridin-3-yl)methanamine.

Reactivity cluster_amine Amine Reactivity cluster_core Core Reactivity (2-Phenylpyridin-3-yl)methanamine (2-Phenylpyridin-3-yl)methanamine N-Benzylated Product N-Benzylated Product (2-Phenylpyridin-3-yl)methanamine->N-Benzylated Product  Benzyl bromide, K₂CO₃ N-Acetylated Product N-Acetylated Product (2-Phenylpyridin-3-yl)methanamine->N-Acetylated Product  Acetyl chloride, Et₃N C-H Arylated Product C-H Arylated Product (2-Phenylpyridin-3-yl)methanamine->C-H Arylated Product  Iodobenzene, Pd(OAc)₂, K₂CO₃

Caption: Proposed initial reactivity studies.

Conclusion and Future Outlook

This guide provides a foundational framework for the systematic investigation of the reactivity of (2-Phenylpyridin-3-yl)methanamine. The proposed synthetic route offers a reliable method for accessing the target compound, and the outlined reactivity studies will provide crucial insights into its chemical behavior. Successful execution of these experiments will pave the way for the design and synthesis of novel derivatives with potential applications in drug discovery and materials science. Further studies could explore a broader range of electrophiles for N-functionalization, investigate other transition metal-catalyzed C-H functionalization reactions, and evaluate the biological activity of the synthesized compounds.

References

  • Baroliya, P. K., & Patel, N. J. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-20.
  • Chen, J., et al. (2018). Reactions of 2‐phenylpyridines with acrylates. Chemistry – An Asian Journal, 13(17), 2434-2437.
  • Li, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(3), 1373.
  • BenchChem. (2025).
  • Powers, D. C., & Ritter, T. (2010). Synthesis and Reactivity of NiII(Phpy)2 (Phpy = 2-Phenylpyridine). Organometallics, 29(15), 3359-3363.
  • Surin, R., et al. (2020). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry, 11(10), 1169-1178.
  • Wikipedia. (2024). Benzylamine.
  • BenchChem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. BenchChem.
  • Fotsing, J. R., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Molecules, 28(7), 3045.
  • BLD Pharm. (n.d.). (2-Phenylpyridin-3-yl)methanamine.
  • Yurttaş, L., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1748.
  • ChemBK. (2024). phenyl(pyridin-2-yl)methanamine.
  • Isom, A. L., et al. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • PubChem. (n.d.). Phenyl(pyridin-3-yl)methanamine.
  • ChemScene. (n.d.). (2-(Pyridin-3-yl)phenyl)methanamine.
  • BenchChem. (2025). (2-Aminophenyl)(pyridin-2-yl)
  • Fomogne, P. M., et al. (2020). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base.
  • ChemicalBook. (n.d.). 2-Phenylpyridine(1008-89-5) 1H NMR spectrum.
  • Wikipedia. (2024). 2-Phenylpyridine.
  • PubChem. (n.d.). [3-(Pyridin-2-ylmethylsulfanyl)phenyl]methanamine.
  • PubChem. (n.d.). (2-Phenyl-3-thienyl)methanamine.
  • Sigma-Aldrich. (n.d.). Phenyl(pyridin-2-yl)methanamine.

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Protocols & Analytical Methods

Method

Application Note: Protocol for Suzuki-Miyaura Coupling with 2-Phenylpyridine Precursors

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, optimized experimental workflows, and quantitative data for the synthesis of 2-phenylpyridine derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, optimized experimental workflows, and quantitative data for the synthesis of 2-phenylpyridine derivatives.

Mechanistic Rationale & The "Electrophile vs. Nucleophile" Dilemma

The 2-phenylpyridine motif is a privileged scaffold in pharmaceuticals, agrochemicals, and materials science (particularly as bidentate ligands for phosphorescent OLEDs and directing groups for C–H activation). The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing this biaryl linkage[1]. However, synthesizing 2-phenylpyridines presents a unique mechanistic dilemma depending on the assignment of the coupling partners:

  • 2-Halopyridines as Electrophiles: This is the standard and most reliable approach. 2-Halopyridines undergo facile oxidative addition with Palladium(0) catalysts due to the electron-withdrawing nature of the pyridine nitrogen[2].

  • 2-Pyridylboronic Acids as Nucleophiles: This approach is notoriously difficult. The electron-deficient nature of the 2-pyridyl ring drastically slows down the transmetalation step. Consequently, the competing protodeboronation pathway (cleavage of the C–B bond by protic solvents or bases) rapidly outcompetes the cross-coupling, leading to decomposition of the starting material[3].

To overcome these bottlenecks, modern protocols utilize highly specific ligand architectures (e.g., Buchwald's phosphine oxides)[3], alternative electrophiles like pyridine-2-sulfonyl fluoride (PyFluor)[4], or robust nucleophiles like potassium aryltrifluoroborates combined with heterogeneous Pd/C catalysts under oxygen atmospheres[5].

Catalytic Cycle & Bottlenecks

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition (2-Halopyridine + Pd(0)) Pd0->OA PdII Pd(II) Intermediate (2-Py-Pd-X) OA->PdII TM Transmetalation (Ph-B(OH)2 + Base) PdII->TM Base Activation PdII_2 Pd(II) Diaryl (2-Py-Pd-Ph) TM->PdII_2 Proto Protodeboronation (Major side reaction for 2-pyridylboronic acids) TM->Proto Slow TM / High Temp RE Reductive Elimination (2-Phenylpyridine) PdII_2->RE RE->Pd0 Product Release

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling for 2-phenylpyridine and side reactions.

Experimental Protocols

The following protocols provide self-validating workflows for both standard and advanced coupling scenarios.

Protocol A: Standard Coupling (2-Halopyridine + Phenylboronic Acid)

Best for general synthesis where the 2-halopyridine is commercially available or easily synthesized.

Causality of Choices: A mixed solvent system of DMF/H₂O (1:1) is utilized. Water is strictly required to dissolve the inorganic base (K₂CO₃) and form the reactive trihydroxyboronate intermediate, while DMF ensures complete solvation of the organic halide and the Pd catalyst[2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2–1.5 mmol), and K₂CO₃ (2.0 mmol)[1].

  • Catalyst Addition: Add Pd(PPh₃)₄ (1–5 mol%) to the solid mixture.

  • Degassing: Evacuate the tube and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to prevent catalyst oxidation.

  • Solvent Addition: Inject 6 mL of a degassed DMF/H₂O (1:1 v/v) mixture via syringe[2].

  • Reaction: Seal the tube and heat the biphasic mixture to 100 °C with vigorous stirring for 2–12 hours.

  • Workup & Extraction: Cool to room temperature. Quench with a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[1].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Advanced Coupling (Aryl Halide + 2-Pyridylboronate)

Best for late-stage functionalization where the pyridine moiety must act as the nucleophile. Based on Buchwald's methodology.

Causality of Choices: To bypass the rapid protodeboronation of standard 2-pyridylboronic acids, lithium triisopropyl 2-pyridylboronate is used alongside a specific phosphine oxide ligand and Pd₂(dba)₃. KF is chosen as the base because it activates the boron species without providing the highly alkaline environment that accelerates protodeboronation[3].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the aryl bromide (1.0 mmol), lithium triisopropyl 2-pyridylboronate (1.5 mmol), KF (3.0 mmol), Pd₂(dba)₃ (1.0 mol%), and the appropriate phosphine oxide ligand (3.0 mol%)[3].

  • Solvent Addition: Add anhydrous Dioxane (3 mL/mmol halide).

  • Reaction: Replace the septum with a Teflon screw valve, seal the tube, and remove it from the glovebox. Heat the mixture to 110 °C until the aryl halide is completely consumed (typically 12 hours)[3].

  • Workup: Cool to room temperature. Filter the crude reaction solution through a thin pad of silica gel, eluting with ethyl acetate, to remove palladium black and inorganic salts[3].

  • Purification: Concentrate the eluent under reduced pressure and purify via flash chromatography.

Validation & Analytical QC

To ensure a self-validating system, perform the following checks:

  • In-Process Control: Monitor reaction progress via GC-MS or TLC (UV visualization at 254 nm). The starting 2-halopyridine should completely disappear.

  • NMR Verification: In ¹H NMR (CDCl₃), the successful formation of the 2-phenylpyridine linkage is confirmed by the highly deshielded α-proton of the pyridine ring (typically appearing as a doublet of doublets around 8.60–8.75 ppm) and the integration of the newly appended phenyl multiplet (7.30–8.00 ppm).

Quantitative Data & Optimization Summary

The table below summarizes the optimal conditions for various 2-phenylpyridine precursor pairings, highlighting the adaptability of the Suzuki-Miyaura framework.

Coupling PartnersCatalyst SystemBase / SolventTemp / TimeTypical YieldKey Advantage
2-Bromopyridine + Ph-B(OH)₂ Pd(PPh₃)₄ (1-5 mol%)K₂CO₃ / DMF:H₂O (1:1)100 °C / 2-12 h70–90%Standard, highly reliable protocol[1],[2].
2-Chloropyridine + Ph-B(OH)₂ Pd(OAc)₂ + BenzimidazoliumK₂CO₃ / DMF:H₂O (1:1)120 °C (MW) / 3 min60–80%Extremely fast reaction via microwave irradiation[2].
Aryl Bromide + Li 2-Pyridylboronate Pd₂(dba)₃ + Phosphine OxideKF / Dioxane110 °C / 12 h75–85%Overcomes the severe protodeboronation barrier[3].
Pyridine-2-sulfonyl fluoride + Ar-B(OH)₂ Pd(dppf)Cl₂None / H₂O:Dioxane65–100 °C / 12 h50–89%Base-free conditions; utilizes PyFluor as a novel electrophile[4].
5-Bromo-2-methoxypyridine + Ar-BF₃K Pd/C (Heterogeneous)K₂CO₃ / EtOH:H₂OAir or O₂, 80 °C / 2 h85–93%Oxygen-promoted acceleration; catalyst is easily recycled[5].

References

  • The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide , Benchchem.1

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System , PMC - NIH. 2

  • Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates , RHHZ. 5

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters , PMC - NIH. 4

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles , PMC - NIH. 3

Sources

Application

Application Notes and Protocols: (2-Phenylpyridin-3-yl)methanamine as a Versatile Scaffold for M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Promise of M4 Receptor Modulation The M4 muscarinic acetylcholine receptor (...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of M4 Receptor Modulation

The M4 muscarinic acetylcholine receptor (mAChR), a Gi/o-coupled G protein-coupled receptor (GPCR), has emerged as a compelling therapeutic target for central nervous system (CNS) disorders, most notably schizophrenia.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, activation of M4 receptors offers a novel mechanistic approach.[3] M4 receptors are strategically expressed in key brain regions, such as the striatum, cortex, and hippocampus, where they modulate dopaminergic and cholinergic neurotransmission.[2][4] Preclinical and clinical evidence suggests that enhancing M4 receptor signaling can alleviate the positive, negative, and cognitive symptoms of schizophrenia.[1][3]

The development of orthosteric agonists for M4 has been hampered by a lack of subtype selectivity due to the highly conserved acetylcholine (ACh) binding site across the five muscarinic receptor subtypes (M1-M5).[5] This often leads to undesirable side effects from the activation of peripheral M2 and M3 receptors.[6] Positive allosteric modulators (PAMs) represent a more refined strategy.[2] PAMs bind to a topographically distinct allosteric site on the receptor, where they do not activate the receptor directly but rather potentiate the effect of the endogenous ligand, ACh.[6] This approach offers the potential for greater subtype selectivity and a more nuanced physiological response.[7]

The (2-phenylpyridin-3-yl)methanamine scaffold has proven to be a highly productive starting point for the discovery of potent, selective, and brain-penetrant M4 PAMs.[5] This guide provides an in-depth exploration of this chemical scaffold, including its synthesis, structure-activity relationships (SAR), and the key experimental protocols for characterizing novel M4 PAMs derived from it.

M4 Receptor Signaling Pathway

Upon activation by acetylcholine and potentiation by a PAM, the M4 receptor primarily couples to Gi/o proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.[9] Understanding this primary signaling pathway is crucial for designing and interpreting functional assays for M4 PAMs.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4_Receptor M4 mAChR G_Protein Gi/o Protein M4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4_Receptor Binds PAM (2-Phenylpyridin-3-yl)methanamine -based PAM PAM->M4_Receptor Potentiates ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Excitability) cAMP->Downstream Modulates

Caption: M4 mAChR Gi-coupled signaling pathway.

The (2-Phenylpyridin-3-yl)methanamine Scaffold: Synthesis and SAR

The 2,3-disubstituted pyridine core of (2-phenylpyridin-3-yl)methanamine provides a rigid framework that orients key pharmacophoric elements for interaction with the allosteric binding site of the M4 receptor. The general synthetic strategy often involves a Suzuki-Miyaura cross-coupling reaction to construct the 2-phenylpyridine core, followed by functional group manipulations to introduce the methanamine and other substituents.[10][11]

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed several key SAR trends for this scaffold:[6][12]

  • The Phenyl Group (R1): Substitutions on this ring are generally well-tolerated and can be used to fine-tune physicochemical properties such as solubility and metabolic stability.

  • The Pyridine Core: Modifications to the pyridine ring can impact potency and selectivity.

  • The Methanamine Group (and derivatives): This basic amine is often a critical interaction point with the receptor. It is frequently acylated or incorporated into more complex amide structures, which have been shown to be essential for high-potency M4 PAM activity in many series.[13]

Compound Series Key Structural Features General SAR Observations Potency Range (EC50) Reference
Thieno[2,3-b]pyridines Fused heterocyclic core replacing the phenylpyridine.Halogen substitutions and varied amide moieties significantly impact potency and cooperativity.Low nM to µM[7]
Thieno[2,3-c]pyridazines Isosteric replacement of the pyridine ring.Often leads to improved potency and pharmacokinetic properties.Low nM[5]
Tricyclic Analogs "Tie-back" strategies to rigidify the structure and mask the β-amino carboxamide.Can lead to novel chemotypes with improved solubility and reduced P-gp efflux.Low nM[2][12]

Experimental Protocols

Protocol 1: Synthesis of the (2-Phenylpyridin-3-yl)methanamine Core

This protocol outlines a general, two-step synthesis of the core scaffold, starting from commercially available 2-chloro-3-cyanopyridine and phenylboronic acid.

Step 1: Suzuki-Miyaura Cross-Coupling to form 2-Phenylnicotinonitrile

  • Reagents & Setup:

    • 2-chloro-3-cyanopyridine (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (0.02 eq) or Pd(PPh3)4 (0.03 eq)

    • Triphenylphosphine (0.08 eq) (if using Pd(OAc)2)

    • Sodium carbonate (2.0 eq)

    • Toluene and water (e.g., 4:1 mixture)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer, under an inert atmosphere (Nitrogen or Argon).

  • Procedure:

    • To the reaction flask, add 2-chloro-3-cyanopyridine, phenylboronic acid, sodium carbonate, and the palladium catalyst/ligand.

    • Degas the solvent mixture (toluene/water) by bubbling with nitrogen for 15-20 minutes.

    • Add the degassed solvent to the reaction flask.

    • Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylnicotinonitrile.

Step 2: Reduction of 2-Phenylnicotinonitrile to (2-Phenylpyridin-3-yl)methanamine

  • Reagents & Setup:

    • 2-phenylnicotinonitrile (1.0 eq)

    • Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF, 3.0-4.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask, inert atmosphere.

  • Procedure:

    • Dissolve 2-phenylnicotinonitrile in anhydrous THF in the reaction flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF solution dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1M HCl.

    • Stir the mixture at room temperature for 1 hour.

    • Basify the mixture with aqueous NaOH solution to pH > 10.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2-phenylpyridin-3-yl)methanamine. Further purification can be performed if necessary.

Synthesis_Workflow Start 2-Chloro-3-cyanopyridine + Phenylboronic Acid Step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Step1 Intermediate 2-Phenylnicotinonitrile Step1->Intermediate Step2 Nitrile Reduction (e.g., BH3-THF) Intermediate->Step2 Product (2-Phenylpyridin-3-yl)methanamine (Core Scaffold) Step2->Product Elaboration Further Derivatization (e.g., Amide Coupling) Product->Elaboration FinalPAM Final M4 PAM Candidate Elaboration->FinalPAM

Caption: General synthetic workflow for M4 PAMs.

Protocol 2: In Vitro Functional Characterization - Calcium Mobilization Assay

This assay is a primary screening method for M4 PAMs. Since the M4 receptor is Gi/o-coupled and does not directly signal through calcium, a chimeric G-protein (e.g., Gαqi5) is co-expressed with the receptor. This chimeric protein redirects the Gi/o signal to the Gq pathway, resulting in a measurable increase in intracellular calcium upon receptor activation.[14][15]

  • Cell Culture:

    • Use a stable cell line (e.g., CHO-K1 or HEK293) co-expressing the human M4 receptor and a Gαqi5 chimeric G-protein.[15]

    • Plate cells in 96- or 384-well black-walled, clear-bottom microplates and grow to 80-90% confluency.

  • Dye Loading:

    • Aspirate the growth medium and wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test PAM compounds in assay buffer.

    • Prepare a solution of acetylcholine (ACh) at a fixed, sub-maximal concentration (typically EC20, the concentration that gives 20% of the maximal response). This concentration must be empirically determined for each cell line.[14]

    • Utilize a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurements with automated liquid handling.

    • Assay Sequence:

      • Measure baseline fluorescence for 10-20 seconds.

      • Add the test PAM solution (or vehicle) to the wells and incubate for 1.5-5 minutes.[15]

      • Add the EC20 ACh solution.

      • Measure the fluorescence signal for an additional 60-120 seconds.[5]

  • Data Analysis:

    • The primary response is the change in fluorescence (peak minus baseline) following ACh addition.

    • Normalize the data to the vehicle control (0% potentiation) and a maximal response control (e.g., a saturating concentration of ACh, 100%).

    • Plot the normalized response against the logarithm of the PAM concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) of the PAM.

Protocol 3: In Vivo Efficacy - Amphetamine-Induced Hyperlocomotion (AIH)

The AIH model is a widely used preclinical screen for antipsychotic-like activity.[8] Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity, which can be attenuated by compounds that modulate dopamine signaling, such as M4 PAMs.

  • Animals:

    • Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used.

    • Group house the animals and allow them to acclimate to the facility for at least one week before testing.

  • Apparatus:

    • Open-field arenas (e.g., 40x40 cm for mice) equipped with automated photobeam systems to track locomotor activity (e.g., total distance traveled, beam breaks).[9]

  • Procedure:

    • Habituation: Place the animals individually into the open-field arenas and allow them to habituate for 30-60 minutes.[8] This minimizes novelty-induced hyperactivity.

    • Pre-treatment: Administer the test M4 PAM or vehicle (e.g., oral gavage or intraperitoneal injection) at various doses. The pre-treatment time should be based on the compound's pharmacokinetic profile (i.e., time to maximum plasma or brain concentration, Tmax).[8]

    • Psychostimulant Challenge: At the determined pre-treatment time, administer d-amphetamine (e.g., 1-3 mg/kg, i.p.).[8]

    • Locomotor Recording: Immediately return the animals to the open-field arenas and record locomotor activity for 60-90 minutes.[8]

  • Data Analysis:

    • Quantify the total distance traveled or the number of ambulatory beam breaks during the recording period.

    • Compare the locomotor activity of the PAM-treated groups to the vehicle-amphetamine control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Bonferroni's post-hoc test).

    • A statistically significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic-like efficacy.

Conclusion

The (2-phenylpyridin-3-yl)methanamine scaffold is a cornerstone in the development of M4 mAChR PAMs. Its synthetic tractability and favorable SAR profile have enabled the discovery of numerous potent and selective modulators with therapeutic potential. By employing rigorous synthetic and pharmacological evaluation protocols, researchers can effectively advance novel drug candidates targeting the M4 receptor for the treatment of schizophrenia and other debilitating CNS disorders. The methodologies described herein provide a robust framework for the characterization of such compounds, from initial synthesis to in vivo proof-of-concept.

References

  • Thal, D. M., et al. (2016). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm, 7(7), 1446-1453. Available from: [Link]

  • Leach, K., et al. (2009). Synthesis and Structure–Activity Relationships of Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor. ChemMedChem, 4(10), 1600-1607. Available from: [Link]

  • Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10978-10983. Available from: [Link]

  • Temple, M. G., et al. (2024). Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM). ACS Chemical Neuroscience. Available from: [Link]

  • Jones, C. K., et al. (2012). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Journal of Pharmacology and Experimental Therapeutics, 343(1), 209-221. Available from: [Link]

  • Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Physiology & Behavior, 43(4), 439-446. Available from: [Link]

  • b-neuro. Novel Object Recognition Test. Available from: [Link]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (120), e55125. Available from: [Link]

  • Leger, A. J., et al. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience, 6, 65-79. Available from: [Link]

  • Felder, C. C., et al. (2011). Activation of M1 and M4 muscarinic receptors as potential treatments for schizophrenia. Neuropsychopharmacology, 36(1), 343-356. Available from: [Link]

  • Liebing, A. D., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. Available from: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • Melior Discovery. Novel Object Recognition Test. Available from: [Link]

  • Wood, M. R., et al. (2024). Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Brady, A. E., et al. (2010). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • b-neuro. Amphetamine induced hyperlocomotion. Available from: [Link]

  • Watson, J. M., et al. (2014). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. ACS Chemical Neuroscience, 5(9), 833-845. Available from: [Link]

  • Xu, Q., et al. (2009). Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. Proceedings of the National Academy of Sciences, 106(12), 4983-4988. Available from: [Link]

  • Fink-Jensen, A., et al. (2011). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Journal of Neurochemistry, 118(4), 635-645. Available from: [Link]

  • Christopoulos, A., & May, L. T. (2007). Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data. British Journal of Pharmacology, 151(8), 1141-1152. Available from: [Link]

  • Suzuki, A. (1982). Suzuki reaction. Chemical Reviews, 95(1), 2457-2483. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2002). A convenient and general method for Suzuki cross-coupling of aryl and vinyl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Gregory, K. J., et al. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology, 12, 629849. Available from: [Link]

  • Wood, M. R., et al. (2022). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 60, 128574. Available from: [Link]

  • Wu, H., et al. (2019). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. Molecules, 24(19), 3569. Available from: [Link]

  • Zhang, M., et al. (2023). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

Sources

Method

Application Note: High-Throughput Screening of 2-Phenylpyridine Scaffolds in Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Scientific Rationale The 2-phenylpyridine (2-PhPy) moti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The 2-phenylpyridine (2-PhPy) motif is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural duality allows it to function both as a potent small-molecule pharmacophore and as a robust bidentate cyclometalating ligand for heavy transition metals (e.g., Ir(III), Rh(III), Pt(II)) [1, 4]. Recent paradigms in drug discovery have shifted toward evaluating these scaffolds for anticancer and antimicrobial properties, specifically targeting thioredoxin reductase (TrxR) inhibition, reactive oxygen species (ROS) generation, and tubulin polymerization [1].

As a Senior Application Scientist, I frequently observe that the bottleneck in organometallic drug discovery is not the synthesis itself, but the exhaustive purification steps required prior to biological evaluation. To circumvent this, we advocate for a "Direct-to-Biology" high-throughput screening (HTS) approach [2]. By utilizing automated combinatorial synthesis of 2-PhPy derivatives and screening the crude reaction mixtures directly in biological assays, we can exponentially accelerate hit identification while concurrently profiling their unique photophysical properties [3].

The "Direct-to-Biology" HTS Workflow

This workflow integrates automated liquid handling with parallel photophysical and phenotypic screening. Because 2-PhPy metal complexes often exhibit strong phosphorescence and long-lived triplet excited states [3], their optical properties must be profiled concurrently. This dual-screening identifies potential assay interference (e.g., autofluorescence) early on and helps discover dual-purpose theranostic agents.

HTS_Workflow Start 2-Phenylpyridine Scaffold Library Synth Automated Combinatorial Synthesis (Ir/Rh/Pt) Start->Synth Ligand complexation Photo Photophysical HTS Profiling Synth->Photo Aliquot for optics Bio Direct-to-Biology Phenotypic Screening Synth->Bio Crude reaction testing Hit Hit Identification & Validation Photo->Hit Luminescence data Bio->Hit IC50 / Viability data Mech Mechanistic Assays (e.g., TrxR Inhibition) Hit->Mech Lead progression

Figure 1: Direct-to-Biology HTS Workflow for 2-Phenylpyridine Libraries.

Quantitative Data Summary

To contextualize the screening parameters, Table 1 summarizes the typical biological and photophysical profiles of 2-PhPy derivatives and their organometallic counterparts based on recent literature [1, 4].

Table 1: Representative Biological and Photophysical Profiles of 2-PhPy Scaffolds

Compound ClassPrimary Target / MechanismRepresentative IC₅₀ (µM)Key Photophysical Trait
2-PhPy Small Molecules TrxR Inhibition / ROS generation15.0 - 50.0UV absorption (~340 nm)
Ir(III)-2-PhPy Complexes DNA Binding / Apoptosis1.18 - 89.0High phosphorescence
Pt(II)-2-PhPy Complexes Amyloid Aggregation / Cytotoxicity5.0 - 25.0Turn-on luminescence
Rh(III)-2-PhPy Complexes Photocatalysis / Redox> 100.0Long-lived triplet state

Core Experimental Protocols

Scientist's Note on Causality: When screening 2-PhPy metal complexes, their inherent luminescence can artificially inflate fluorescence-based viability readouts (such as Alamar Blue or CellTiter-Fluor). Therefore, we strictly utilize the absorbance-based MTT assay for primary cytotoxicity screening, coupled with rigorous background subtraction techniques.

Protocol A: High-Throughput MTT Cytotoxicity Assay (Self-Validating)

Objective: Determine the antiproliferative activity (IC₅₀) of 2-PhPy libraries against target cancer cell lines (e.g., A2780 ovarian, MCF-7 breast) [4].

Materials:

  • 384-well clear-bottom tissue culture plates.

  • Complete culture medium (e.g., DMEM + 10% FBS).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (10% SDS in 0.01 M HCl).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density of 2,000 cells/well in 40 µL medium.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts that skew IC₅₀ data.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow for uniform attachment.

  • Compound Treatment (Automated): Using an acoustic liquid handler (e.g., Echo 550), transfer the 2-PhPy library to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation (Controls): You must include a vehicle control (DMSO maintained strictly < 0.5% v/v), a positive control (e.g., Cisplatin at 10 µM), and a compound-only control (media + compound, no cells). The compound-only control is critical to subtract the auto-absorbance generated by highly conjugated 2-PhPy scaffolds.

  • Exposure: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent per well. Incubate for 3 hours. Viable cells will reduce the yellow tetrazolium to purple formazan crystals.

  • Solubilization & Readout: Add 50 µL of solubilization buffer. Incubate overnight at 37°C to completely dissolve the crystals. Read absorbance at 570 nm (using a 650 nm reference wavelength to correct for cellular debris and fingerprint smudges).

  • Quality Control: Calculate the Z'-factor for each plate:

    
    . Proceed with IC₅₀ calculation only if Z' > 0.5, ensuring the assay's dynamic range is statistically robust.
    
Protocol B: Mechanistic Validation - High-Throughput TrxR Inhibition Assay

Objective: Validate the mechanism of action for hit compounds. 2-PhPy derivatives are known to inhibit thioredoxin reductase (TrxR), disrupting cellular redox balance and inducing oxidative stress [1].

TrxR_Pathway Compound 2-PhPy Derivative (Lead Compound) TrxR Thioredoxin Reductase (TrxR) Inhibition Compound->TrxR Binding at active site ROS Intracellular ROS Accumulation TrxR->ROS Disruption of redox balance Stress Oxidative Stress Pathways Activated ROS->Stress Cellular damage Apoptosis Cancer Cell Apoptosis Stress->Apoptosis Programmed cell death

Figure 2: Mechanistic Pathway of TrxR Inhibition by 2-Phenylpyridine Derivatives.

Materials:

  • Recombinant mammalian TrxR1 enzyme.

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).

  • NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Assay Buffer (50 mM Potassium phosphate, pH 7.0, 1 mM EDTA).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a reaction mixture containing Assay Buffer, 200 µM NADPH, and 5 nM recombinant TrxR1.

  • Compound Pre-incubation: In a 384-well clear plate, add 40 µL of the Master Mix to 5 µL of the 2-PhPy test compounds (serial dilutions). Incubate at room temperature for 30 minutes.

    • Causality: Many organometallic inhibitors bind covalently or slowly to the highly reactive selenocysteine residue in the C-terminal active site of TrxR. Skipping this pre-incubation step will result in false negatives by failing to capture time-dependent inhibition.

  • Reaction Initiation: Add 5 µL of 30 mM DTNB to all wells to start the reaction.

  • Kinetic Readout: Immediately monitor the increase in absorbance at 412 nm (corresponding to the formation of the TNB anion) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the IC₅₀ by plotting the percentage of remaining enzyme activity (relative to the DMSO control) against the log of the compound concentration.

References

  • High-throughput triazole-based combinatorial click chemistry for the synthesis and identification of functional metal complexes. PMC, National Institutes of Health. [Link]

  • Exploring the Photophysics and Photocatalytic Activity of Heteroleptic Rh(III) Transition-Metal Complexes Using High-Throughput Experimentation. PMC, National Institutes of Health.[Link]

  • Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes Bearing Functionally Diverse 2-Phenylpyridine Ligands. Organometallics, ACS Publications. [Link]

Application

Technical Guide: Derivatization Strategies for (2-Phenylpyridin-3-yl)methanamine

This technical guide details the derivatization strategies for (2-Phenylpyridin-3-yl)methanamine , a privileged scaffold in medicinal chemistry. This molecule features a biaryl core (2-phenylpyridine) commonly found in N...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the derivatization strategies for (2-Phenylpyridin-3-yl)methanamine , a privileged scaffold in medicinal chemistry. This molecule features a biaryl core (2-phenylpyridine) commonly found in NK1 receptor antagonists (e.g., Netupitant) and phosphorescent iridium complexes, combined with a reactive primary amine handle at the C3 benzylic position.

Executive Summary & Scaffold Analysis

(2-Phenylpyridin-3-yl)methanamine represents a "privileged structure" capable of serving as a precursor for diverse pharmacological agents. The molecule contains two distinct reactive centers:[1]

  • Primary Amine (

    
    ):  A highly nucleophilic handle for rapid library generation (amides, ureas, secondary amines).
    
  • Biaryl Axis (C-H Activation): The pyridine nitrogen acts as a directing group (DG) for transition-metal catalyzed functionalization of the phenyl ring ortho position.

Chemical Properties:

  • Basicity: The primary amine (pKa ~9-10) is significantly more basic than the pyridine nitrogen (pKa ~5.2). Selective functionalization of the exocyclic amine is achievable under controlled pH without protecting the pyridine ring.

  • Solubility: Moderate in DCM, MeOH; excellent in DMSO. Salt forms (HCl) are water-soluble.

Module 1: Functionalization of the Primary Amine

Objective: Rapid generation of Lead Optimization libraries.

This module focuses on the chemoselective modification of the aliphatic amine. Due to the nucleophilicity difference, reactions can proceed without competing N-acylation of the pyridine ring.

Protocol A: Parallel Synthesis of Amide Derivatives

Mechanism: Nucleophilic acyl substitution. Application: Creating SAR libraries for binding pockets requiring H-bond donors/acceptors.

Materials:

  • Substrate: (2-Phenylpyridin-3-yl)methanamine (1.0 equiv)

  • Reagent: Diverse Acid Chlorides (

    
    ) (1.1 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Scavenger Resin: Trisamine or Morpholine resin (for cleanup)

Step-by-Step Procedure:

  • Preparation: Dissolve 0.5 mmol of the amine substrate in 4 mL of anhydrous DCM in a reaction vial.

  • Base Addition: Add 1.25 mmol of DIPEA. The solution should remain clear.

  • Acylation: Add 0.55 mmol of the acid chloride dropwise at

    
    .
    
  • Incubation: Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target Mass =

    
    ).
    
  • Quenching: Add 0.5 mL of saturated

    
    .
    
  • Workup (High Throughput): Phase separate using a hydrophobic frit. Wash the organic layer with brine.[1]

  • Purification: Evaporate solvent. If purity <95%, re-dissolve in DCM and treat with scavenger resin (100 mg) for 2 hours to remove excess acid chloride.

Critical Control Point: Avoid using strong mineral acids during workup, as the pyridine nitrogen will protonate and extract into the aqueous phase.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Mechanism: Imine formation followed by hydride reduction. Application: Tuning lipophilicity (


) and introducing basic centers.

Procedure:

  • Mix amine (1.0 equiv) and aldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv).
    
  • Stir at RT for 12 hours.

  • Note: The pyridine nitrogen does not interfere with the borohydride reagent under these conditions.

Module 2: Scaffold Morphing (Cyclization Strategies)

Objective: Locking the conformation to form fused tricyclic systems.

The structural proximity of the C3-aminomethyl group and the C2-phenyl ring allows for cyclization to form Phenanthridine derivatives (specifically tetrahydro-isoquinoline-like fused systems).

Workflow Diagram: Divergent Synthesis

Derivatization Start (2-Phenylpyridin-3-yl) methanamine Amide Amide Derivatives (Library Gen) Start->Amide R-COCl DIPEA RedAm Secondary Amines (Reductive Amination) Start->RedAm R-CHO NaBH(OAc)3 Cyclic Fused Tricycles (Phenanthridines) Start->Cyclic Pd(OAc)2 Intramol. Amination CHAct Ortho-Phenyl Functionalization Start->CHAct Pd/Rh Cat. Directing Group

Caption: Divergent synthetic pathways from the parent scaffold. Blue paths indicate standard library generation; Red/Yellow paths indicate scaffold morphing and core functionalization.

Protocol C: Synthesis of Dibenzo[b,d]pyridine Derivatives (Cyclization)

This method utilizes a Pd-catalyzed intramolecular C-H amination or a Pictet-Spengler type cyclization if the phenyl ring is electron-rich.

Reagents:

  • Substrate: N-Protected derivative (e.g., N-Benzyl or N-Tosyl) is often required to prevent catalyst poisoning.

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant:

    
     (if oxidative C-H amination)[2]
    
  • Solvent: Toluene,

    
    
    

Self-Validating Step: Successful cyclization results in the loss of two protons (visible in


 NMR) and a significant rigidification of the structure, often leading to fluorescence (useful for tracking).

Module 3: Advanced C-H Activation

Objective: Late-stage functionalization of the Phenyl ring.

The pyridine nitrogen serves as an excellent Directing Group (DG) for Palladium or Rhodium to activate the ortho position of the phenyl ring.

Protocol D: Directed Ortho-Halogenation

Mechanism: Chelation-assisted C-H activation. Relevance: Allows installation of halides for subsequent Suzuki/Buchwald couplings.

Materials:

  • Substrate: (2-Phenylpyridin-3-yl)methanamine (protected as Acetamide to prevent N-coordination interference).

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Solvent: Acetic Acid/Acetaldehyde.

Step-by-Step:

  • Protection: Convert the primary amine to an acetamide or phthalimide. Free amines can poison the Pd catalyst.

  • Catalysis: Combine protected substrate, NIS, and

    
     in a sealed tube.
    
  • Heating: Heat to

    
     for 12 hours.
    
  • Result: Iodine is installed selectively at the ortho position of the phenyl ring (closest to the pyridine N).

Mechanism Diagram: C-H Activation

CH_Activation Complex Pd-Coordination (Pyridine N directs Pd) Activation C-H Insertion (Ortho-Phenyl) Complex->Activation  Heat/Oxidant   Product Ortho-Functionalized Derivative Activation->Product  Reductive Elim.  

Caption: Mechanism of Pyridine-directed C-H activation. The metal center coordinates to the pyridine nitrogen, placing the catalyst in proximity to the phenyl ortho-hydrogen.

Analytical Standards & Quality Control

To ensure scientific integrity, all derivatives must be validated against the following criteria.

Data Summary Table: Characteristic Signals
Functional Group

NMR Diagnostic Signal (

)
LC-MS SignatureNotes
Parent Amine

3.80 ppm (Singlet, 2H,

)

Broad singlet for

varies with conc.
Amide Derivative

4.45 ppm (Doublet, 2H,

)

Downfield shift of methylene due to carbonyl.
Cyclized (Phenanthridine) Loss of benzylic protons or shift to aromatic region

High UV absorbance; often fluorescent.
Ortho-Iodo Phenyl Loss of 1 Phenyl proton; change in splitting pattern

Splitting simplifies (e.g., ddd

dd).
Troubleshooting Guide
  • Problem: Low yield in amide coupling.

    • Cause: HCl salt of starting material was not neutralized.

    • Solution: Ensure excess DIPEA (3.0 equiv) is used to free the amine.

  • Problem: Product stuck in aqueous phase during workup.

    • Cause: Pyridine ring protonation (pH < 5).

    • Solution: Adjust aqueous layer pH to ~9-10 using

      
       before extraction.
      

References

  • Netupitant Pharmacology & Structure

    • Rizzi, A. et al.[3] "In vitro and in vivo pharmacological characterization of the novel NK1 receptor selective antagonist Netupitant." Peptides, 2012.[3] Link

  • C-H Activation of 2-Phenylpyridines

    • Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions." Chemical Reviews, 2010. Link

  • Synthesis of Phenanthridines

    • Cai, Q. et al. "Synthesis of Phenanthridines via Palladium-Catalyzed Intramolecular C-H Amination." Organic Letters, 2013. Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

Sources

Method

Application Note: Synthesis and Evaluation of Insecticidal 2-Phenylpyridine Compounds

Executive Summary The escalating resistance of agricultural pests—specifically Mythimna separata (oriental armyworm), Aphis craccivora (cowpea aphid), and Tetranychus cinnabarinus (carmine spider mite)—demands the contin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating resistance of agricultural pests—specifically Mythimna separata (oriental armyworm), Aphis craccivora (cowpea aphid), and Tetranychus cinnabarinus (carmine spider mite)—demands the continuous development of novel, high-efficacy insecticidal chemotypes[1]. Nitrogen-containing heterocycles, particularly 2-phenylpyridine derivatives, have emerged as privileged scaffolds in modern agrochemical discovery (). This application note details a validated, high-yield synthetic protocol for generating 2-phenylpyridine compounds containing N-phenylbenzamide moieties, leveraging the substructure-linking principle to achieve exceptional insecticidal efficacy[1].

Mechanistic Rationale & Structural Design

The rational design of these target compounds merges two highly active pharmacophores to bypass existing pest resistance mechanisms:

  • 2-Phenylpyridine Core: Frequently found in commercial pesticides, this core provides essential lipophilicity and structural rigidity, enhancing target-site affinity and systemic mobility within plant tissues[1].

  • N-phenylbenzamide Moiety: A critical structural feature of anthranilic diamide insecticides (e.g., chlorantraniliprole), which are known for their potent modulation of insect ryanodine receptors, leading to uncontrolled calcium ion release and subsequent paralysis[2].

By integrating these moieties, researchers can synthesize libraries of compounds that exhibit synergistic toxicity against resistant pest strains. The synthetic route is designed for mild conditions, broad functional group tolerance, and high atom economy, achieving overall yields of approximately 85%[1].

Synthetic Workflow & Experimental Design

The synthesis operates as a self-validating system where each intermediate is isolated and characterized before proceeding. This modular three-step sequence—Suzuki-Miyaura cross-coupling, nucleophilic substitution, and amidation—ensures high fidelity in the final compound library[1].

SynthesisWorkflow N1 Arylboronic Acid + Halopyridine N2 Suzuki-Miyaura Cross-Coupling N1->N2 N3 2-Phenylpyridine Intermediate N2->N3 Pd(PPh3)4, K2CO3 Yield >80% N4 Nucleophilic Substitution N3->N4 N5 Carboxylic Acid Intermediate N4->N5 Base, DMF Hydrolysis N6 Amidation Reaction (HBTU / DIPEA) N5->N6 N7 Target Compound: N-phenylbenzamide 2-phenylpyridine N6->N7 Aniline derivative Yield ~85%

Figure 1. Three-step synthetic workflow for 2-phenylpyridine N-phenylbenzamide derivatives.

Step-by-Step Experimental Protocols

Note: All reactions should be performed under an inert argon or nitrogen atmosphere to prevent catalyst oxidation. All yields described are based on optimized bench-scale parameters.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Construct the 2-phenylpyridine core via palladium-catalyzed C-C bond formation.

  • Preparation: In a flame-dried round-bottom flask, dissolve the halopyridine derivative (1.0 equiv) and the substituted arylboronic acid (1.2 equiv) in a degassed solvent mixture of 1,4-dioxane and water (v/v, 4:1).

  • Catalyst & Base Addition: Add potassium carbonate (K₂CO₃, 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

    • Causality: K₂CO₃ acts as a mild base to activate the boronic acid by forming a highly reactive boronate complex. The Pd(0) catalyst facilitates the oxidative addition of the halopyridine without degrading sensitive functional groups.

  • Reaction: Reflux the mixture at 90°C for 8–12 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC). The disappearance of the halopyridine spot indicates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Protocol B: Nucleophilic Substitution

Objective: Introduce a functionalized linker (carboxylate precursor) to the phenylpyridine core.

  • Preparation: Dissolve the 2-phenylpyridine intermediate in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Add the appropriate halogenated ester nucleophile (1.2 equiv) and a mild base (e.g., Cs₂CO₃). Stir at 60–80°C for 6 hours.

    • Causality: DMF is selected because its polar aprotic nature accelerates Sₙ2 nucleophilic substitutions. It poorly solvates the nucleophilic anion, thereby maximizing its effective reactivity against the electrophile.

  • Hydrolysis: Quench with ice water, extract with dichloromethane (DCM), and concentrate. Subject the resulting ester to basic hydrolysis using LiOH in THF/H₂O (3:1) at room temperature for 4 hours to yield the free carboxylic acid intermediate.

  • Self-Validation Checkpoint: Validate the structure of the isolated carboxylic acid using ¹H-NMR and High-Resolution Mass Spectrometry (HRMS) to ensure no unreacted ester remains[1].

Protocol C: Amidation Reaction

Objective: Attach the N-phenylbenzamide moiety using mild peptide-coupling conditions.

  • Activation: Dissolve the carboxylic acid intermediate (1.0 equiv) in anhydrous DCM. Add HBTU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir at room temperature for 30 minutes.

    • Causality: HBTU is utilized because it rapidly converts the carboxylic acid into an active ester intermediate at room temperature. This avoids the harsh, acidic conditions associated with acyl chloride generation (e.g., using SOCl₂), preventing the degradation of sensitive halogenated substituents (-CF₃, -F) and minimizing byproduct formation[1].

  • Coupling: Add the substituted aniline derivative (1.1 equiv) to the activated mixture. Stir at room temperature for 4–6 hours.

  • Isolation: Wash the reaction mixture successively with 1M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and recrystallize from ethanol to obtain the highly pure final target compound (Yield ~85%)[1].

Quantitative Data & Structure-Activity Relationship (SAR)

The synthesized compounds were evaluated for their insecticidal activity using the standard leaf-dipping method. Table 1 summarizes the mortality rates against Mythimna separata at a concentration of 500 mg/L[1].

Table 1: Insecticidal Activity against Mythimna separata (at 500 mg/L)

Compound IDPyridine Substitution (R₁)Benzamide Substitution (R₂)Mortality (%)
5a H2-F100
5d H2,4-diCl100
5g 5-Cl4-CF₃100
5h 5-Cl2-F100
5k 5-CF₃4-Cl100
Chlorantraniliprole Standard ControlStandard Control100

SAR Insights & Conclusion: The biological detection data indicates that integrating electron-withdrawing groups (such as -F, -Cl, and -CF₃) on both the pyridine ring and the benzamide moiety significantly enhances insecticidal activity. Compounds 5a , 5d , 5g , 5h , and 5k exhibited a robust 100% inhibition rate, perfectly aligning with the efficacy of the commercial standard, chlorantraniliprole[1]. This validates the 2-phenylpyridine N-phenylbenzamide scaffold as a highly promising, synthetically accessible lead for the discovery of novel and effective insecticides.

References

  • Title: 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus Source: Molecules (MDPI), 2023, 28(4), 1567. URL: [Link]

  • Title: Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs Source: International Journal of Molecular Sciences (MDPI), 2024, 25(4), 2445. URL: [Link]

Sources

Application

Application Note: Strategic Use of Pyridinium Salts in Heterocyclic Synthesis

[1][2] Executive Summary Pyridinium salts are not merely quaternary ammonium byproducts; they are high-potential electrophilic synthons capable of accessing complex heterocyclic pharmacophores. This guide moves beyond ba...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Pyridinium salts are not merely quaternary ammonium byproducts; they are high-potential electrophilic synthons capable of accessing complex heterocyclic pharmacophores. This guide moves beyond basic alkylation to explore three advanced synthetic modalities: Scaffold Morphing (Zincke Reaction) , De Novo Assembly (Kröhnke Synthesis) , and Photochemical Dearomatization .

These protocols are designed for medicinal chemists requiring modular access to N-substituted pyridines, 2,4,6-trisubstituted systems, and 3D-aliphatic scaffolds from flat aromatic precursors.

Mechanistic Foundation: The Pyridinium Electrophile

The utility of pyridinium salts stems from the profound electron-deficiency introduced by the quaternized nitrogen. This lowers the LUMO energy, making the


- and 

-positions highly susceptible to nucleophilic attack, often followed by ring-opening or rearrangement (ANRORC mechanism).
Figure 1: Reactivity Profile of Pyridinium Salts

PyridiniumReactivity Salt Pyridinium Salt (Electrophilic Core) NuAttack Nucleophilic Attack (C2/C4/C6) Salt->NuAttack + Nucleophile Ylide Ylide Formation (Deprotonation) Salt->Ylide + Base Photo Photoexcitation (Dearomatization) Salt->Photo + hν RingOpen Ring Opening (Zincke Aldehydes) NuAttack->RingOpen ANRORC Pathway Heterocycles Indoles, Pyrroles RingOpen->Heterocycles Recyclization PyridineSub Substituted Pyridines Ylide->PyridineSub Kröhnke/Cycloaddition Bicycles Bicyclic Aziridines Photo->Bicycles Electrocyclization

Caption: Divergent synthetic pathways accessible from a common pyridinium salt progenitor.[1][2][3][4]

Module A: Scaffold Morphing via the Zincke Reaction

The Zincke reaction allows the exchange of the pyridine nitrogen with a primary amine, effectively "editing" the heteroatom within an aromatic ring. This proceeds via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism.[3][4]

Protocol 1: Synthesis of the Zincke Salt (Activated Electrophile)

Target: N-(2,4-Dinitrophenyl)pyridinium chloride (Zincke Salt). Scale: 50 mmol.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2,4-dinitrochlorobenzene (DNCB) (10.1 g, 50 mmol) in acetone (20 mL).

  • Addition: Add pyridine (4.0 mL, 50 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. The solution will darken, and a heavy precipitate will form.

  • Isolation: Cool to room temperature (RT) and then to 0°C. Filter the precipitate.

  • Purification: Wash the filter cake with cold acetone (3 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted DNCB.

  • Drying: Dry under vacuum to yield a pale yellow/tan solid.

    • Yield Expectation: 85–95%.

    • Storage: Store in a desiccator; sensitive to moisture.

Protocol 2: Nitrogen Exchange (Pyridinium Synthesis)

Target: N-Alkyl/Aryl Pyridinium Salt.

  • Setup: Suspend the Zincke Salt (1 equiv) in n-butanol or ethanol (0.5 M concentration).

  • Amine Addition: Add the primary amine (R-NH₂, 1.1 equiv).

    • Note: If using a volatile amine, use a sealed tube.

  • Heating: Heat to reflux for 4–8 hours. The solution will turn deep red/brown due to the liberation of 2,4-dinitroaniline .

  • Workup (Critical Step):

    • Cool to RT.

    • Concentrate the solvent to ~20% volume.

    • Add water and extract the byproduct (2,4-dinitroaniline) with ethyl acetate or dichloromethane . The product (pyridinium salt) remains in the aqueous phase.

  • Isolation: Lyophilize the aqueous phase or precipitate the salt using a counter-ion exchange (e.g., adding NaBF₄ or NaPF₆) if a lipophilic salt is required.

Figure 2: The ANRORC Mechanism (Zincke Reaction)

ZinckeMechanism Start Zincke Salt (Activated) Step1 Step 1: Nucleophilic Addition (Formation of Meisenheimer-like complex) Start->Step1 + R-NH2 Step2 Step 2: Ring Opening (Zincke Aldehyde Intermediate) Step1->Step2 Step3 Step 3: Amine Exchange (Displacement of Dinitroaniline) Step2->Step3 - Dinitroaniline Step4 Step 4: Ring Closing (Dehydration & Aromatization) Step3->Step4 Product N-Substituted Pyridinium Salt Step4->Product

Caption: Stepwise ANRORC mechanism transforming activated pyridinium salts into N-substituted derivatives.

Module B: De Novo Assembly via Kröhnke Synthesis

The Kröhnke synthesis is the gold standard for generating 2,4,6-trisubstituted pyridines, common motifs in multivalent ligands (e.g., terpyridines) and drug scaffolds. It avoids the harsh conditions of the Chichibabin reaction.

Protocol 3: One-Pot Kröhnke Pyridine Synthesis

Target: 2,4,6-Triphenylpyridine.[5]

  • Reagent Preparation (In Situ):

    • Combine 2-acetylpyridine (or acetophenone derivative) (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (excess, 60 mmol).

    • Solvent:Glacial Acetic Acid (15 mL).

  • Cyclization: Heat the mixture to reflux (118°C) with vigorous stirring for 4–6 hours.

    • Observation: The reaction typically changes color from yellow to dark orange/brown.

  • Precipitation: Cool the mixture to RT. Pour the reaction mass into ice-cold water (100 mL).

  • Filtration: The pyridine product usually precipitates as a solid. Filter and wash with water (to remove excess NH₄OAc) and cold methanol.

  • Recrystallization: Recrystallize from ethanol or acetonitrile to obtain analytical purity.

Quantitative Comparison of Methods

MethodKey ReagentsConditionsScopeTypical Yield
Hantzsch Aldehyde, Ketoester, NH₃Reflux, Oxidative workupDihydropyridines (needs oxidation)60–80%
Chichibabin Pyridine, NaNH₂High Temp (>200°C)2-Aminopyridines (harsh)30–50%
Kröhnke Pyridinium salt, Enone, NH₄OAcReflux (AcOH), Mild2,4,6-Trisubstituted Pyridines75–90%

Module C: Photochemical Dearomatization

Pyridinium salts serve as excellent substrates for photochemical dearomatization, converting flat aromatic rings into 3D bicyclic vinyl aziridines or cyclopentenes—scaffolds highly valued in fragment-based drug discovery (FBDD).

Protocol 4: Photochemical Synthesis of Bicyclic Aziridines

Substrate: N-Methylpyridinium Perchlorate. Light Source: Mercury vapor lamp (medium pressure) or 300 nm UV LEDs.

  • Preparation: Dissolve N-methylpyridinium perchlorate (1.0 g) in water/acetonitrile (9:1 v/v).

    • Concentration: Keep dilute (0.01 M) to favor intramolecular rearrangement over polymerization.

  • Irradiation: Place in a quartz or borosilicate vessel. Irradiate at RT under an inert atmosphere (Argon sparging is critical to prevent quenching by O₂).

  • Monitoring: Monitor by UV-Vis spectroscopy (disappearance of the pyridinium absorption band).

  • Workup: Carefully neutralize if acidic. Extract with chloroform .

    • Note: These bicyclic aziridines are kinetically unstable; they are often trapped immediately or used in situ for subsequent cycloadditions.

Expert Tips & Troubleshooting

IssueRoot CauseCorrective Action
Zincke Salt: Low Yield Moisture in reagentsDry acetone over MgSO₄; distill pyridine over CaH₂.
Zincke: Dinitroaniline Contamination Incomplete extractionUse a slightly acidic aqueous wash (pH 4-5) during workup to keep the amine byproduct protonated/soluble in water, or use column chromatography (Dinitroaniline elutes early).
Kröhnke: No Precipitate Product is too solubleNeutralize the acetic acid with NaOH/NaHCO₃ to pH 7–8 to force precipitation.
Photochemistry: Polymerization Concentration too highDilute the reaction mixture by 10-fold. Ensure efficient stirring.

References

  • BenchChem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025).[5][6][7][8]

  • Vanderwal, C. D., et al. A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts.[9] ACS Petroleum Research Fund.[9]

  • Wikipedia. Zincke Reaction: Mechanism and Applications.

  • Organic & Biomolecular Chemistry. Photochemical transformations of pyridinium salts: mechanistic studies and applications in synthesis. (2007).[4][6]

  • ChemRxiv. Combining photochemical transformation of pyridinium salt with kinetic enzymatic resolution towards the total synthesis of (-)-agelastatin A. (2022).[10]

  • NIH/PMC. Photochemical C(sp2)−H Pyridination via Arene–Pyridinium Electron Donor–Acceptor Complexes. (2022).[10]

Sources

Method

Synthesis of Pyridin-2-yl-methylamine: A Guide to Reductive Amination Methods

Introduction: The Significance of Pyridin-2-yl-methylamine in Medicinal Chemistry Pyridin-2-yl-methylamine and its derivatives are pivotal structural motifs in modern drug discovery and development. Their presence in a w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridin-2-yl-methylamine in Medicinal Chemistry

Pyridin-2-yl-methylamine and its derivatives are pivotal structural motifs in modern drug discovery and development. Their presence in a wide array of biologically active compounds underscores their importance as key building blocks for pharmaceuticals. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, coupled with the versatile amino group, allow for tailored interactions with biological targets. Reductive amination stands out as one of the most efficient and widely utilized methods for the synthesis of such amines, offering a direct and controlled approach to forming the crucial carbon-nitrogen bond.[1][2][3][4] This guide provides an in-depth exploration of various reductive amination methodologies for the synthesis of pyridin-2-yl-methylamine, offering detailed protocols and insights for researchers and professionals in the field.

Core Principle: The Reductive Amination Reaction

Reductive amination is a two-step, one-pot process that transforms a carbonyl group into an amine.[5] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine or iminium ion, which is subsequently reduced by a hydride source to yield the final amine product.[6][7] The choice of reducing agent is critical, as it must be selective for the imine/iminium ion over the starting carbonyl compound.[7]

Caption: General mechanism of reductive amination.

Methodology 1: Classical Approach with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a widely used reducing agent for reductive amination due to its mild nature and its selectivity for reducing the protonated imine over the starting aldehyde.[7] The reaction is typically performed in a protic solvent like methanol, which facilitates both imine formation and the reduction step.

Protocol: Synthesis of Pyridin-2-yl-methylamine using Sodium Cyanoborohydride

Materials:

  • Pyridine-2-carboxaldehyde

  • Methylamine (as a solution in THF or methanol, or as methylamine hydrochloride)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid (glacial)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carboxaldehyde (1.0 eq) in methanol (approximately 0.2 M concentration).

  • Amine Addition: To the stirred solution, add methylamine solution (1.2 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) to liberate the free amine.[8][9]

  • pH Adjustment & Imine Formation: Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate until the pH is basic (pH > 8). Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridin-2-yl-methylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent peak tailing).[10]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the synthesis of 2-phenylpyridine derivatives

Technical Support Center: Synthesis of 2-Phenylpyridine Derivatives Introduction: The Significance of 2-Phenylpyridine Scaffolds Welcome to the technical support center for the synthesis of 2-phenylpyridine derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Phenylpyridine Derivatives

Introduction: The Significance of 2-Phenylpyridine Scaffolds

Welcome to the technical support center for the synthesis of 2-phenylpyridine derivatives. This molecular scaffold is a cornerstone in modern chemistry, renowned for its role as a bidentate ligand in forming highly stable and functional transition metal complexes, particularly with iridium(III) and platinum(II).[1] These complexes are pivotal in the development of Organic Light-Emitting Diodes (OLEDs) due to their tunable electronic properties, which dictate the color and efficiency of light emission.[1] Beyond materials science, 2-phenylpyridine derivatives are increasingly explored in medicinal chemistry and drug development.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common synthetic challenges. Our approach is rooted in understanding the causality behind experimental outcomes to empower you to solve problems effectively.

Core Synthetic Strategies: An Overview

The construction of the 2-phenylpyridine core is typically achieved through several robust methods, each with its own set of advantages and challenges. Understanding these forms the basis for effective troubleshooting.

  • Suzuki-Miyaura Cross-Coupling: This is arguably the most common and versatile method, involving the palladium-catalyzed reaction of a halopyridine (typically 2-bromopyridine) with a phenylboronic acid derivative.[3][4] Its broad functional group tolerance makes it a workhorse in medicinal chemistry.

  • Direct C-H Arylation/Functionalization: An increasingly popular, atom-economical approach where a C-H bond on either the phenyl or pyridine ring is directly functionalized, often catalyzed by palladium or ruthenium.[2][5][6] This is frequently used to build complexity upon a pre-existing 2-phenylpyridine core.

  • Kröhnke Pyridine Synthesis: A powerful method for constructing highly substituted pyridine rings from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[7][8] It offers a convergent route to complex derivatives.

  • Organometallic Addition: The classic approach involves the addition of an organolithium (e.g., phenyllithium) or Grignard reagent to pyridine.[3][9] While effective, it requires stringent anhydrous and anaerobic conditions.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling between 2-bromopyridine and phenylboronic acid is failing or giving abysmal yields. What are the primary factors to investigate?

A1: A failed Suzuki-Miyaura coupling is a common yet solvable issue that usually stems from one of four key areas: the catalyst system, the reaction conditions, the reagents, or the workup.

  • Causality—The Palladium Catalyst Cycle: The catalyst, typically a Pd(0) species, must efficiently undergo oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product. A failure at any stage halts the cycle.

  • Troubleshooting Steps:

    • Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. If your catalyst (e.g., Pd(PPh₃)₄) is old or has been exposed to air, it may be partially or fully oxidized and inactive.[10]

    • Ligand Choice: For electron-deficient substrates like 2-bromopyridine, the choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

      • Solution: Switch to more electron-rich, bulky alkylphosphine ligands (e.g., Buchwald's SPhos, XPhos) which are known to accelerate both the oxidative addition and reductive elimination steps.[10][11]

    • Base and Solvent Incompatibility: The base is not merely a spectator; it is crucial for activating the boronic acid for the transmetalation step.[10]

      • Solution: Ensure your base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is finely ground and anhydrous. If using an anhydrous solvent system like dioxane or THF with K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial.[11] The solvent must fully dissolve the reactants at the reaction temperature. A mixture like toluene/ethanol/water is often effective.[3]

    • Boronic Acid Decomposition: 2-Pyridyl boronic acids, in particular, are prone to rapid protodeboronation (decomposition).[12]

      • Solution: Use the boronic acid as soon as possible after purchase or synthesis. Consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can be more robust.[11]

Q2: I am attempting a direct C-H functionalization on my 2-phenylpyridine substrate, but the reaction is stalled. What are the most important parameters to adjust?

A2: Direct C-H activation is a powerful but nuanced technique. Stalled reactions are often due to an inappropriate choice of catalyst, oxidant, or directing group compatibility.

  • Causality—The Concerted Metalation-Deprotonation (CMD) Mechanism: Most of these reactions proceed via a CMD pathway where the pyridine's nitrogen atom acts as a directing group, coordinating to the metal catalyst (e.g., Palladium) and positioning it to activate a specific C-H bond on the phenyl ring.[2][13] The subsequent C-H cleavage requires an appropriate oxidant to turn over the catalytic cycle.

  • Troubleshooting Steps:

    • Oxidant Mismatch: The choice of oxidant is critical and highly substrate-dependent. An oxidant that is too weak will not regenerate the active catalyst, while one that is too strong can degrade the substrate.

      • Solution: Screen a panel of oxidants. Common choices for Pd-catalyzed C-H functionalizations include TBHP (tert-butyl hydroperoxide), silver salts (e.g., Ag₂O, Ag₂CO₃), and sometimes even atmospheric oxygen.[2] The optimal choice often requires empirical testing.

    • Catalyst Compatibility: While Palladium (e.g., Pd(OAc)₂) is common, other metals like Ruthenium may offer different reactivity or be more robust for certain transformations.[6][13]

      • Solution: If palladium fails, consider a switch to a ruthenium-based catalyst system, which can be effective for different types of C-H functionalizations like alkylations.[6]

    • Additive Effects: Many C-H activation reactions require an additive, often a carboxylic acid like pivalic acid (PivOH).

      • Solution: The carboxylate anion can act as a proton shuttle in the C-H activation step, significantly lowering the activation energy.[13] If your protocol does not include such an additive, its inclusion could be the key to initiating the reaction.

Problem Area 2: Byproduct Formation

Q3: My Suzuki reaction is working, but I'm getting a large amount of biphenyl, a homocoupling product of my boronic acid. How can I suppress this side reaction?

A3: Homocoupling of boronic acids is a persistent side reaction in Suzuki couplings, often promoted by the presence of oxygen or a slow, inefficient cross-coupling pathway.

  • Causality—Oxidative Homocoupling: In the presence of oxygen, a palladium-catalyzed pathway can lead to the oxidative coupling of two boronic acid molecules, forming a symmetrical biaryl. This competes directly with the desired cross-coupling catalytic cycle.

  • Troubleshooting Steps:

    • Rigorous Degassing: Oxygen is the primary culprit.[10]

      • Solution: Ensure your solvent is thoroughly degassed before adding the catalyst. The "freeze-pump-thaw" method (at least three cycles) is superior to simply bubbling argon through the solvent. Maintain a positive pressure of inert gas throughout the reaction.

    • Optimize Reaction Kinetics: If the desired cross-coupling is slow, the competing homocoupling has more time to occur.

      • Solution: Increase the reaction rate by switching to a more active catalyst system (e.g., using Buchwald ligands as mentioned in Q1) or by moderately increasing the temperature.[10] Be cautious, as excessive heat can also promote decomposition.

    • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can sometimes increase the statistical likelihood of homocoupling.

      • Solution: If homocoupling is severe, try reducing the excess of boronic acid to 1.05-1.1 equivalents.

Problem Area 3: Purification Challenges

Q4: I have successfully synthesized my 2-phenylpyridine derivative, but it is proving difficult to purify. What are the most effective purification strategies?

A4: The basicity of the pyridine nitrogen can complicate purification, particularly during column chromatography. A multi-pronged approach is often best.

  • Causality—Lewis Basicity: The lone pair on the pyridine nitrogen is a Lewis base, which can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product onto the column.

  • Purification Strategies:

    • Column Chromatography (Modified):

      • Solution: To mitigate tailing on silica gel, add a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) in the hexane/ethyl acetate eluent will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[14]

    • Acid-Base Extraction:

      • Solution: This classic technique leverages the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic 2-phenylpyridine will become protonated and move to the aqueous layer, leaving non-basic impurities behind.[14] You can then recover your product by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extracting with an organic solvent.[14]

    • Vacuum Distillation:

      • Solution: If your 2-phenylpyridine derivative is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be an excellent method for removing non-volatile impurities.[3]

    • Recrystallization:

      • Solution: For solid products, recrystallization is a powerful technique for achieving high purity.[3] Experiment with various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate) to find conditions that provide good quality crystals.

Visualizing the Process: Workflows and Mechanisms

A clear visual understanding of the processes involved is crucial for effective troubleshooting.

General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing a failed or low-yielding reaction.

start Low / No Product reagents Step 1: Verify Reagents start->reagents catalyst Step 2: Check Catalyst System reagents->catalyst reagent_purity Purity of Starting Materials? (NMR, GC/MS) reagents->reagent_purity Check conditions Step 3: Evaluate Conditions catalyst->conditions catalyst_active Catalyst Active? (Fresh? Inert Atmosphere?) catalyst->catalyst_active Check analysis Step 4: Re-analyze Reaction conditions->analysis temp_time Correct Temp/Time? conditions->temp_time Check byproducts Identify Byproducts (Homocoupling, Decomposition?) analysis->byproducts reagent_dry Anhydrous/Anaerobic? (Sensitive Reagents) reagent_purity->reagent_dry Yes reagent_dry->catalyst Yes ligand_base Optimal Ligand/Base? (Literature Precedent) catalyst_active->ligand_base Yes ligand_base->conditions Yes degassed Sufficiently Degassed? temp_time->degassed Yes degassed->analysis Yes optimize Systematically Optimize (DOE Approach) byproducts->optimize

Caption: A flowchart for systematically troubleshooting synthesis.

The Suzuki-Miyaura Catalytic Cycle

Understanding this mechanism is key to diagnosing issues with catalyst, base, and reagent choice.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)L₂(Ar') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (2-Phenylpyridine) Transmetal->Product BX X-B(OR)₂ Transmetal->BX ArX Ar-X (2-Halopyridine) ArX->OxAdd ArB Ar'-B(OR)₂ (Phenylboronic Acid) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

Quantitative Data Summary

When optimizing a Suzuki-Miyaura coupling, the choice of ligand and base can have a dramatic impact on yield. The following table summarizes typical outcomes for the coupling of 2-bromopyridine with phenylboronic acid under different conditions.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O1001260-85[3]Standard, reliable conditions. Can be slow.
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane1001250-75Prone to Pd black formation if not careful.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1004>90[10]Highly active system, faster reaction times.
Pd₂(dba)₃ (1.5)-KF (3)Dioxane8018~75[12]Milder conditions, good for sensitive substrates.

Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Phenylpyridine

This protocol is a robust starting point for the synthesis of the parent 2-phenylpyridine scaffold.[3][4]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2 equiv.)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine, phenylboronic acid, sodium carbonate, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture of toluene, ethanol, and water.

  • Reaction: Heat the reaction mixture to 100°C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (2-bromopyridine) is consumed. This typically takes 4-12 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient (consider adding 0.5% Et₃N to the eluent) to yield pure 2-phenylpyridine.[3]

References

  • An In-depth Technical Guide to the Electronic Properties of 2-Phenylpyridine Deriv
  • Improving the yield and purity of 2-Phenylpyridine-d9 synthesis. (2025). Benchchem.
  • 2-Phenylpyridine - Wikipedia. Wikipedia. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Royal Society of Chemistry.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2022). PMC. [Link]

  • Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. (2015). Chemical Science (RSC Publishing). [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). MDPI. [Link]

  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
  • Kröhnke pyridine synthesis - Wikipedia. Wikipedia. [Link]

  • Technical Support Center: Regioselective Synthesis of Substituted 3-Phenylpyridines. (2025). Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (2025). Benchchem.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). PMC. [Link]

Sources

Optimization

Technical Support Center: By-product Analysis in the Synthesis of Tris(2-phenylpyridinato) Iridium(III) (Ir(ppy)3)

Welcome to the technical support guide for the synthesis of tris(2-phenylpyridinato)iridium(III), or Ir(ppy)3. This document is designed for researchers, chemists, and material scientists who work with this important org...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of tris(2-phenylpyridinato)iridium(III), or Ir(ppy)3. This document is designed for researchers, chemists, and material scientists who work with this important organometallic complex. Achieving high purity of Ir(ppy)3 is critical for its applications in organic light-emitting diodes (OLEDs), photoredox catalysis, and bio-imaging, as impurities can significantly degrade performance.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you identify, understand, and mitigate common by-products encountered during synthesis.

Part I: Troubleshooting Guide

This section addresses specific experimental issues and links them to potential by-product formation.

Q1: My ¹H NMR spectrum shows more than the expected number of signals in the aromatic region, making it difficult to interpret. What is the likely cause?

This is a classic sign of the presence of the meridional (mer) isomer in your predominantly facial (fac) product. While the desired fac-Ir(ppy)3 has a high degree of symmetry (C₃), leading to a simple, clean ¹H NMR spectrum where all three ppy ligands are equivalent, the mer isomer has lower symmetry (C₁).[3] This results in a complex spectrum with three distinct sets of signals for the inequivalent ppy ligands.

Causality Explained: The formation of the mer isomer is a kinetically favored process, while the desired fac isomer is the thermodynamically stable product.[4][5][6] Syntheses conducted at lower temperatures or for shorter durations may yield a higher proportion of the mer by-product. The mer isomer can be converted to the more stable fac isomer at high temperatures (e.g., >200 °C) or through photochemical irradiation.[4][5][7]

Troubleshooting Steps:

  • Confirm with Spectroscopy: Compare your spectrum to literature-validated spectra for both fac and mer isomers. The mer isomer typically shows a weaker, red-shifted emission compared to the bright green emission of the fac isomer.[5][6]

  • Adjust Reaction Conditions: If the mer isomer is present, consider increasing the reaction temperature or extending the reaction time to favor the formation of the thermodynamically stable fac product.

  • Purification: The two isomers can often be separated by careful column chromatography, though their polarities can be very similar.

Q2: My mass spectrum shows a significant peak at a much higher m/z value than the molecular weight of Ir(ppy)3 (~655 g/mol ). What is this species?

The most probable identity of this high-mass peak is the chloro-bridged dimer intermediate, [Ir(ppy)₂Cl]₂ . This species is a common by-product, especially in syntheses starting from IrCl₃.

Causality Explained: The formation of Ir(ppy)3 from IrCl₃ proceeds stepwise. The first step is the formation of the [Ir(ppy)₂Cl]₂ dimer.[8] If the reaction is incomplete due to insufficient temperature, time, or an incorrect stoichiometry of the 2-phenylpyridine ligand, this intermediate will persist in the final product. This dimer is often a dull-yellow solid, in contrast to the bright, vibrant yellow of pure fac-Ir(ppy)3.[4]

Troubleshooting Steps:

  • Optimize Stoichiometry: Ensure a sufficient excess of the 2-phenylpyridine ligand is used to drive the reaction to completion and fully substitute the chloride ions.[4][8]

  • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure the conversion of the dimer to the final tris-substituted product.

  • Purification: The chloro-bridged dimer has different solubility properties compared to Ir(ppy)3. It is significantly more soluble in solvents like dichloromethane (DCM).[4][8] A purification wash can be effective. For example, slurrying the crude product in a minimal amount of DCM with a large volume of a non-solvent like hexanes can selectively dissolve the more soluble dimer, leaving the purer Ir(ppy)3 as a solid.[4][8]

Q3: The photoluminescence (PL) quantum yield of my Ir(ppy)3 is lower than expected, and the emission color is slightly off. What could be wrong?

Reduced PL efficiency and color shifts are often caused by quenching or parasitic emission from impurities. The primary suspects are unreacted starting materials (IrCl₃, 2-phenylpyridine) or the aforementioned by-products like the [Ir(ppy)₂Cl]₂ dimer and the mer isomer.

Causality Explained:

  • [Ir(ppy)₂Cl]₂ Dimer: This intermediate has its own photophysical properties and its presence can lead to energy transfer processes that quench the emission from the desired fac-Ir(ppy)3.

  • mer-Ir(ppy)3: The mer isomer is known to have a red-shifted emission and a significantly lower quantum efficiency compared to the fac isomer.[7] Its presence will "drag down" the overall performance of the material.

  • Unreacted Ligand: Excess 2-phenylpyridine can sometimes interfere with the photophysical processes, although this is less common than quenching by other iridium-containing species.

Troubleshooting Steps:

  • Comprehensive Purity Analysis: Use a combination of techniques. ¹H NMR will identify the mer isomer, mass spectrometry will detect the dimer, and HPLC is excellent for quantifying the overall purity and separating all components.[9]

  • Rigorous Purification: Implement a multi-step purification process. This typically involves column chromatography followed by recrystallization or sublimation to remove all traces of emissive and non-emissive impurities.

Part II: Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should be aware of when synthesizing Ir(ppy)3?

The table below summarizes the key by-products, their common identifiers, and the primary reasons for their formation.

By-productCommon NameIdentification MethodPrimary Cause of Formation
mer-Ir(ppy)₃Meridional Isomer¹H NMR (complex spectrum), PL (red-shifted, weak)Kinetic control (low temp/short time)
[Ir(ppy)₂Cl]₂Chloro-bridged DimerMass Spectrometry (high m/z), Color (dull yellow)Incomplete reaction, insufficient ligand
IrCl₃·nH₂OIridium TrichlorideInsoluble dark particlesIncomplete reaction
C₁₁H₉N2-phenylpyridine¹H NMR, HPLCInsufficient purification post-reaction

Q2: How can I reliably distinguish between the facial and meridional isomers using ¹H NMR?

The key is symmetry. The C₃-symmetric fac isomer will show a single set of peaks for the chemically equivalent protons on the three ppy ligands. The C₁-symmetric mer isomer will show three distinct sets of peaks for each unique ligand.

IsomerSymmetry¹H NMR Aromatic Region Characteristics
fac-Ir(ppy)₃ C₃Simple, well-resolved pattern. Typically 4-5 distinct multiplets.[8]
mer-Ir(ppy)₃ C₁Highly complex, overlapping multiplets. Up to 24 distinct proton signals.[3]

A clean spectrum matching the reference for fac-Ir(ppy)3 is a strong indicator of isomeric purity.[8]

Q3: What are the optimal reaction conditions to favor the formation of the desired fac-Ir(ppy)3?

To maximize the yield of the thermodynamically stable fac isomer, high temperatures are crucial. The literature supports that heating the reaction mixture to temperatures greater than 200 °C is effective in converting the kinetically favored mer isomer into the fac product.[4]

  • Recommended Conditions: A common and effective method involves reacting Iridium(III) chloride with an excess of 2-phenylpyridine in a high-boiling point solvent (like glycerol) or even without a solvent at temperatures between 200-250 °C for 24-48 hours.[1][4][8] This ensures the reaction goes to completion and overcomes the activation barrier for mer-to-fac isomerization.

Part III: Standard Operating Protocols

Protocol 1: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of your Ir(ppy)3 sample and detecting by-products.

  • System Preparation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60:40 Acetonitrile:Water and ramp up to 100% Acetonitrile over 15-20 minutes.

    • Detector: A diode array detector (DAD) is ideal, allowing you to monitor multiple wavelengths. Key wavelengths to monitor are ~260 nm (for the ligand) and ~375 nm (for the MLCT band of the complex).[1][9]

  • Sample Preparation:

    • Accurately weigh ~1 mg of your Ir(ppy)3 product.

    • Dissolve in a suitable solvent like acetonitrile or THF to a concentration of ~0.1 mg/mL. Ensure complete dissolution.

  • Injection and Analysis:

    • Inject 5-10 µL of the sample solution.

    • Record the chromatogram. Pure fac-Ir(ppy)3 should appear as a single major peak.[9] By-products like the dimer, unreacted ligand, and the mer isomer will have distinct retention times.[9][10]

    • Purity can be calculated based on the area percentage of the main peak.

Part IV: Visual Guides

The following diagrams illustrate key concepts and workflows for by-product analysis.

G Fig 1. Troubleshooting Workflow for Ir(ppy)3 Synthesis synthesis Crude Ir(ppy)3 Product Obtained analysis Initial Analysis (¹H NMR, TLC, Mass Spec) synthesis->analysis decision Impurities Detected? analysis->decision pure Product is Pure (>99%) decision->pure No impure Identify By-product(s) decision->impure Yes mer_isomer Meridional Isomer (Complex NMR) impure->mer_isomer dimer [Ir(ppy)₂Cl]₂ Dimer (High Mass Peak) impure->dimer other Other Impurities (Starting Material, etc.) impure->other purify_mer Purification: Column Chromatography or Re-run reaction at >200°C mer_isomer->purify_mer purify_dimer Purification: Selective Solvent Wash (Hexanes/DCM) dimer->purify_dimer purify_other Purification: Column Chromatography other->purify_other final_qc Final Purity Check (HPLC, NMR) purify_mer->final_qc purify_dimer->final_qc purify_other->final_qc

Caption: Troubleshooting workflow for identifying and resolving by-products in Ir(ppy)3 synthesis.

G Fig 2. Isomeric Relationship of fac- and mer-Ir(ppy)3 mer mer-Ir(ppy)3 (Kinetic Product) Low Symmetry (C₁) Weaker, Red-shifted PL fac fac-Ir(ppy)3 (Thermodynamic Product) High Symmetry (C₃) Strong, Green PL mer->fac Heat (>200°C) or hν (Irradiation) fac->mer Acid/Base Treatment (Reversible)

Caption: The relationship between the kinetic (mer) and thermodynamic (fac) isomers of Ir(ppy)3.

Part V: References

  • Teegardin, K. A., & Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45. [Link]

  • Organic Syntheses. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29-45. [Link]

  • Krieg, A., et al. (2022). Acid-base-induced fac → mer isomerization of luminescent iridium(iii) complexes. Chemical Science, 13(34), 10085-10091. [Link]

  • Barbera, J., et al. (2023). Two Synthetic Tools to Deepen the Understanding of the Influence of Stereochemistry on the Properties of Iridium(III) Heteroleptic Emitters. Inorganic Chemistry. [Link]

  • Krieg, A., et al. (2022). Acid-base-induced fac → mer isomerization of luminescent iridium( iii ) complexes. ResearchGate. [Link]

  • Hossain, M. D., et al. (2021). Prediction and Rationalization of Different Photochemical Behaviors of mer- and fac-Isomers of [Ru(pyridyltriazole)3]2+. Molecules, 26(11), 3373. [Link]

  • S. C. Jain, et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. URSI. [Link]

  • Teegardin, K. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). ResearchGate. [Link]

  • Lamansky, S., et al. (2001). Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). Protocol for synthesizing [Ir(ppy)2(μ-Cl)]2-type dimer complexes. [Link]

  • Teegardin, K. A., & Weaver, J. D. (2018). Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). PubMed. [Link]

  • Bain, J. C., et al. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Chemistry. [Link]

  • Enculescu, M., et al. (2020). Detailed Molecular and Structural Analysis of Dual Emitter IrQ(ppy)2 Complex. Materials, 13(7), 1693. [Link]

  • Wikipedia. (n.d.). Tris(2-phenylpyridine)iridium. [Link]

  • Escudero, D. (2019). Mer-Ir(ppy)3 to fac-Ir(ppy)3 photoisomerization. Lirias. [Link]

  • ResearchGate. (n.d.). Enantiomeric Separations of Iridium (III) Complexes Using HPLC. [Link]

  • ResearchGate. (n.d.). HPLC profile of a sample containing enantio-enriched fac-Ir(ppy)3. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 2-phenylpyridine compounds

Welcome to the Technical Support Center for 2-Phenylpyridine (2-PPY) and its derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and formulation scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Phenylpyridine (2-PPY) and its derivatives. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and formulation scientists overcome the inherent solubility challenges associated with these highly lipophilic compounds.

Below, you will find the fundamental causality behind 2-PPY insolubility, a targeted Q&A troubleshooting guide, quantitative data summaries, and self-validating experimental protocols.

2-Phenylpyridine (


) is a bidentate ligand and pharmacophore characterized by a benzene ring linked directly to a pyridine ring[1]. Its poor aqueous solubility stems from two primary thermodynamic factors:
  • High Lipophilicity: 2-PPY has a predicted LogP of ~2.7, making it highly hydrophobic and repelled by the hydrogen-bond network of water[1].

  • Crystal Lattice Energy: The planar structure of the molecule promotes strong face-to-face and center-to-edge

    
     stacking interactions[2]. This high lattice energy means a significant amount of thermodynamic work is required to separate the molecules before they can be solvated[3].
    

Troubleshooting Guide & FAQs

Q: My 2-PPY ligand precipitates immediately when I introduce aqueous reagents into my catalytic cross-coupling reaction. How can I maintain homogeneity? A: This is a classic case of dielectric constant mismatch. Because 2-PPY is highly lipophilic, the introduction of water causes an immediate "solvent shock," forcing the compound to aggregate via


 stacking[2].
The Solution: Implement a co-solvent system. Co-solvents like DMF or DMSO can lower the overall dielectric constant of the solvent mixture, reducing the energetic penalty of disrupting the water network. Co-solvents can increase the solubility of poorly soluble lipophilic compounds by several thousand times[4]. Caution: Ensure the chosen co-solvent does not competitively coordinate with your transition metal center.

Q: I am developing a 2-PPY derivative for an in vitro biological assay, but it is completely insoluble in standard buffer solutions. I cannot use high concentrations of DMSO due to cell toxicity. What is the alternative? A: When organic co-solvents are biologically incompatible, host-guest complexation is the gold standard. You should utilize cyclodextrins (CDs), specifically hydroxypropyl-


-cyclodextrin (HP-

-CD)[5]. The Causality: CDs are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The lipophilic 2-PPY molecule enters the cavity, displacing enthalpy-rich water molecules[6]. This micro-encapsulation shields the hydrophobic phenyl and pyridine rings from the bulk aqueous environment, drastically improving apparent solubility without altering the drug's intrinsic pharmacological properties[5][7].

Q: We are moving our 2-PPY pharmacophore into in vivo animal models via oral administration, but its bioavailability is near zero due to poor dissolution in the GI tract. How do we formulate this? A: For solid oral dosage forms of highly crystalline, poorly soluble compounds (BCS Class II), Amorphous Solid Dispersions (ASDs) are highly effective[8]. The Causality: In an ASD, the 2-PPY is dispersed within a hydrophilic polymer matrix (e.g., PVP or HPMC) in a predominantly amorphous state[3]. Because the drug is no longer in a crystalline lattice, zero thermodynamic energy is required to break crystal bonds during dissolution. This allows the formulation to achieve a state of supersaturation in the GI tract, driving rapid absorption[3].

Data Presentation: Solubilization Strategies Comparison

Solubilization TechniqueMechanism of ActionBest Application PhaseRelative Solubility EnhancementKey Limitation
Co-solvency (DMSO/DMF) Lowers the dielectric constant of the aqueous medium to match the solute.Chemical Synthesis / Catalysis100x - 1,000xHigh toxicity in biological assays; potential metal coordination[4].
Cyclodextrin Complexation Encapsulates hydrophobic rings in a lipophilic cavity (Host-Guest).Liquid Biological Assays (In vitro)10x - 50x (Linear

-type curve)
Requires a high CD-to-drug mass ratio for highly lipophilic drugs[9].
Amorphous Solid Dispersion Disrupts crystal lattice energy; maintains a high-energy amorphous state.Solid Dosage Forms (In vivo)50x - 500x (Supersaturation)Risk of recrystallization during long-term storage due to thermodynamic instability[3][10].

Experimental Protocols

Protocol A: Phase-Solubility Analysis & HP- -CD Complexation (Higuchi-Connors Method)

This protocol ensures the correct stoichiometric ratio of Cyclodextrin to 2-PPY is achieved without wasting expensive reagents[6].

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-

    
    -CD (e.g., 0, 5, 10, 20, 50, 100 mM) in distilled water or buffer.
    
  • Saturation: Add an excess amount of the 2-PPY compound to each vial (ensuring solid drug remains at the bottom).

  • Equilibration: Seal the vials and agitate them on a rotary shaker at exactly 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm syringe filter to remove undissolved 2-PPY. Analyze the filtrate via HPLC or UV-Vis spectroscopy to determine the concentration of dissolved 2-PPY.

  • Self-Validation Checkpoint: Plot the concentration of dissolved 2-PPY (y-axis) against the concentration of HP-

    
    -CD (x-axis).
    
    • Pass: If the plot is linear (

      
      -type curve), a highly soluble 1:1 inclusion complex is confirmed[6].
      
    • Fail: If the plot curves downward (

      
      -type curve), the complex has limited solubility and is self-aggregating[6]. You must switch to a more highly substituted cyclodextrin derivative.
      
Protocol B: Preparation of Amorphous Solid Dispersions (Solvent Evaporation)

This protocol traps 2-PPY in a high-energy state for oral bioavailability[3][10].

  • Co-Dissolution: Dissolve the 2-PPY compound and a hydrophilic polymer (e.g., Polyvinylpyrrolidone, PVP K-30) in a common highly volatile organic solvent (e.g., Ethanol/Dichloromethane mixture) at a 1:3 drug-to-polymer mass ratio.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. The rapid evaporation prevents the 2-PPY molecules from organizing into a crystal lattice[10].

  • Drying & Pulverization: Place the resulting solid film in a vacuum desiccator for 24 hours to remove residual solvent, then gently pulverize it into a fine powder.

  • Self-Validation Checkpoint: Subject the powder to Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).

    • Pass: The absence of a sharp endothermic melting peak (DSC) and the presence of a broad "halo" without distinct diffraction peaks (XRPD) validates that the 2-PPY is fully amorphous[3].

Solubilization Workflow Visualization

Workflow Start 2-PPY Compound Solubility Issue App Target Application? Start->App Chem Chemical Synthesis (Catalysis/OLEDs) App->Chem Organic Phase Bio Biological Assays (In Vitro / In Vivo) App->Bio Aqueous Phase Cosolvent Cosolvent Optimization (DMSO, DMF, EtOH) Chem->Cosolvent CD Cyclodextrin Complexation (HP-β-CD) Bio->CD Liquid Formulation ASD Amorphous Solid Dispersion (Polymer Matrix) Bio->ASD Solid Dosage Form

Solubilization strategy decision tree for 2-phenylpyridine derivatives.

References

  • Title: Showing Compound 2-Phenylpyridine (FDB004404) Source: FooDB URL: [Link]

  • Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Inclusion complex formation of cyclodextrin with its guest and their applications Source: OAText URL: [Link]

  • Title: Derivatives of N-Benzyl-2-phenylpyridinium Bromide, Minimalist Models for Face-to-Face, Center-to-Edge

    
    -Stacking in Water
    Source:  The Journal of Organic Chemistry (ACS Publications)
    URL: [Link]
    
  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion Source: International Journal for Research Trends and Innovation URL: [Link]

  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Preventing side reactions in the functionalization of the pyridine ring

This guide serves as a specialized technical support center for researchers facing challenges in pyridine functionalization.[1] It moves beyond standard textbook definitions to address the specific failure modes—catalyst...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers facing challenges in pyridine functionalization.[1] It moves beyond standard textbook definitions to address the specific failure modes—catalyst poisoning, regioselectivity loss, and ring deactivation—that plague bench scientists.

Topic: Preventing Side Reactions & Optimizing Selectivity Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Pyridine Paradox

Pyridine is an "electron-deficient" heterocycle, often described as


-deficient. This creates a dichotomy in reactivity:
  • Electrophilic Aromatic Substitution (SEAr): Extremely difficult because the ring is deactivated, and the nitrogen atom protonates or coordinates to Lewis acids, further deactivating the ring.[2]

  • Nucleophilic Attack / Metal Catalysis: The basic nitrogen atom (

    
     lone pair) is a potent ligand, leading to catalyst poisoning (Pd/Pt sequestration) or unwanted N-alkylation/acylation.
    

This guide provides modular troubleshooting for these specific failure modes.

Module 1: Preventing Catalyst Poisoning in Cross-Couplings

Issue: Reaction turns black (Pd precipitation), stalls after 10% conversion, or requires excessive catalyst loading. Root Cause: The pyridine nitrogen coordinates to the metal center (Pd, Ni), displacing the phosphine ligand and forming an inactive "dead" complex.

Diagnostic Workflow: Is it Poisoning?
  • Visual Check: Rapid formation of "Pd black" suggests ligand displacement.[1]

  • The "Spike" Test: Add 1 equivalent of the pyridine substrate to a standard (non-pyridine) coupling reaction. If the standard reaction fails, your substrate is a catalyst poison.

Protocol A: The "Bulky Shield" Strategy

Objective: Use steric bulk to prevent N-coordination while allowing oxidative addition at the C-X bond.[1]

Step-by-Step Methodology:

  • Ligand Selection: Switch from standard phosphines (e.g.,

    
    , dppf) to bulky, electron-rich ligands.
    
    • Recommendation:Buchwald Biaryl Phosphines (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr).

    • Reasoning: The sheer size of XPhos prevents the pyridine nitrogen from approaching the Pd center, while the specific geometry facilitates the coupling cycle.

  • Pre-Catalyst Activation: Do not mix Pd source and ligand in situ with the pyridine present.[1]

    • Action: Pre-stir

      
       and XPhos in solvent at 60°C for 30 mins before adding the pyridine substrate. This ensures the active catalytic species (
      
      
      
      ) is formed without interference.
  • Self-Validating Check: Monitor the reaction by LCMS at 30 minutes. If <5% conversion, the catalyst is likely sequestered. Add a Lewis Acid additive (see below).[1]

Protocol B: The "Decoy" Additive Method

Objective: Bind the pyridine nitrogen with a cheap Lewis acid to free up the Palladium.

  • Additive: Add 1.1 equivalents of

    
     or 
    
    
    
    relative to the pyridine substrate.[1]
  • Mechanism: The hard/borderline Lewis acid (

    
    ) binds the hard pyridine nitrogen.[1] The soft Palladium catalyst remains free to react with the soft C-Halogen bond.
    

Module 2: Solving Regioselectivity (C2 vs. C3 vs. C4)

Issue: Getting a mixture of isomers or attacking the wrong position. Root Cause: Electronic bias vs. Steric bias.[1][3][4]

  • C2 (Ortho): Electronically favored for nucleophilic/radical attack (inductive effect of N).[1]

  • C3 (Meta): Only accessible via SEAr (rare) or directed C-H activation.[1]

  • C4 (Para): Difficult to access selectively without blocking groups.[1][5][6]

Visualization: The Regioselectivity Logic Gate

PyridineRegio Start Target Position? C2 C2 (Ortho) Start->C2 C3 C3 (Meta) Start->C3 C4 C4 (Para) Start->C4 C2_Method Method: Nucleophilic / Radical C2->C2_Method C3_Method Method: Electrophilic (SEAr) C3->C3_Method Difficult C4_Method Method: Minisci w/ Blocker C4->C4_Method C2_Risk Risk: Over-alkylation C2_Method->C2_Risk C3_Block Blocker: N-Oxide / Directing Group C3_Method->C3_Block Required C4_Sol Solution: Maleate Blocking Group C4_Method->C4_Sol

Caption: Decision tree for selecting the correct synthetic strategy based on the desired functionalization site on the pyridine ring.

Module 3: Taming the Minisci Reaction (Radical Functionalization)

Issue: Poly-alkylation (getting mono-, di-, and tri-substituted products) and low regiocontrol. Context: The Minisci reaction uses carbon-centered radicals to attack the protonated pyridine. The product is more electron-rich than the starting material, making it more reactive to further radical attack.

Protocol: C4-Selective Minisci with Maleate Blocking

Reference: Baran et al. developed this strategy to force C4 selectivity.[6]

  • Blocking Group Installation:

    • React pyridine with maleic acid (1 equiv) in acetone/DCM.

    • Result: Formation of a specific salt where the maleate hydrogen bonds effectively shield the C2 positions.

  • Radical Generation (Metal-Free):

    • Reagents: Carboxylic acid (radical source), Ammonium Persulfate (oxidant),

      
       (catalyst).[6]
      
    • Solvent: Biphasic DCM/Water (

      
      ).[1]
      
    • Temperature: 40-50°C.

  • Execution:

  • Workup (De-blocking):

    • Treat the crude mixture with mild base (

      
      ) to remove the maleic acid and release the free base C4-substituted pyridine.
      

Data Summary: Selectivity Improvement

MethodC2 ProductC4 ProductPoly-Alkylated
Standard Minisci (TFA/Water)45%35%20%
Maleate Blocking Method <5%>85% <5%

Module 4: The N-Oxide Route (Activation & Rearrangement)

Issue: Direct functionalization failed. Need a "backdoor" entry.[1] Solution: Pyridine N-oxides are versatile intermediates.[1][7] The oxygen atom pushes electron density into the ring (activating C2/C4 for electrophiles) but also pulls density (activating C2/C4 for nucleophiles).

Workflow: The Boekelheide Rearrangement (C2-Functionalization)

Use case: Installing a hydroxymethyl group at C2.

  • Oxidation: Treat pyridine with m-CPBA (1.1 equiv) in DCM at RT.[1] Verify conversion to N-oxide by TLC (polar spot).[1]

  • Acylation (The Trigger):

    • Add Acetic Anhydride (

      
      ) and heat to 140°C.
      
    • Mechanism:[1][3][4][8][9] The N-oxide oxygen attacks the anhydride, forming an N-acetoxy cation. The acetate anion then deprotonates the C2-methyl group (if present) or attacks C2, followed by a [3,3]-sigmatropic rearrangement.

  • Hydrolysis: Treat with

    
     to reveal the alcohol.
    

Safety Warning: N-oxides can be energetic.[1] Do not distill neat.

FAQ: Troubleshooting from the Bench

Q1: My Suzuki coupling with 2-bromopyridine yields <10%. The catalyst turns black immediately.

  • Diagnosis: Classic catalyst poisoning.[1][10][11] The pyridine N is binding Pd.[1][10]

  • Fix: Switch to Pd(OAc)2 + SPhos (1:2 ratio). The SPhos ligand is bulky enough to prevent N-coordination.[1] Alternatively, use the corresponding Pyridine N-oxide as the coupling partner; the N-O bond prevents poisoning, and the oxygen can be reduced later (Zn/AcOH).

Q2: I am trying to do a Friedel-Crafts acylation on pyridine, but nothing happens.

  • Diagnosis: Impossible reaction.[1][12] The Lewis Acid (

    
    ) coordinates to the Nitrogen, creating a positively charged, highly deactivated ring.
    
  • Fix: Use Minisci acylation (radical mechanism) instead of Friedel-Crafts. Generate an acyl radical from an aldehyde using TBHP/Fe.

Q3: How do I remove the N-oxide after functionalization without affecting other sensitive groups?

  • Diagnosis: Need a mild reduction method.[1]

  • Fix: Use

    
      (traditional but harsh) or Bis(pinacolato)diboron (
    
    
    
    )
    (mild, chemoselective).
    
    
    deoxygenates N-oxides at reflux in ethanol without touching esters or ketones.[1]

References

  • Catalyst Poisoning Mechanisms: BenchChem Technical Support.[1][10][13] "Catalyst Deactivation in Reactions with Pyridine Ligands."[1][10][13] Link

  • Regioselective Minisci Reaction: Baran, P. S., et al.[1][6] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." J. Am. Chem. Soc., 2021.[1][6] Link

  • Pyridine N-Oxide Cross-Coupling: Fagnou, K., et al.[1] "A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem." J. Am. Chem. Soc., 2005.[1][14] Link

  • Pyridine Sulfinates in Coupling: Willis, M. C., et al.[1] "Pyridine sulfinates as general nucleophilic coupling partners."[1][15] Chemical Science, 2017.[1] Link

  • General Reactivity Guide: Pearson Chemistry. "Side-Chain Reactions of Substituted Pyridines." Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for Phenylpyridine Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of phenylpyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cross-coupling of phenylpyridines. Whether you are performing a Suzuki-Miyaura coupling on a halophenylpyridine or leveraging the pyridine nitrogen as a directing group for C–H activation, the unique electronic and steric properties of the azaheterocycle dictate the success of your reaction.

This guide provides field-proven troubleshooting workflows, self-validating experimental protocols, and mechanistic insights to help you rationally select and optimize your catalyst systems.

Part 1: The "2-Pyridyl Problem" and Catalyst Poisoning

Q: Why does my Suzuki-Miyaura coupling with a 2-bromophenylpyridine substrate fail and yield inactive black precipitate?

The Causality: This is a well-documented issue known as the "2-pyridyl problem." The lone pair of electrons on the pyridine nitrogen acts as a strong σ-donor, coordinating tightly to the transition metal center (e.g., Pd, Ru, Rh)[1]. This strong coordination outcompetes the necessary oxidative addition or transmetalation steps, effectively blocking the active catalytic sites. Furthermore, the resulting pyridyl-palladium intermediates are often highly unstable and rapidly decompose into inactive elemental palladium, which you observe as "palladium black"[1].

Q: How do I overcome catalyst poisoning when working with these azaheterocycles?

The Causality & Solution: To prevent the nitrogen from poisoning the catalyst, you must engineer the steric and electronic environment around the metal center so that the catalytic cycle outcompetes pyridine coordination.

  • Bulky Phosphine Ligands: Utilizing Buchwald-type ligands like SPhos or XPhos creates a dense steric shield around the Palladium center. This prevents the approach of the pyridine nitrogen while still allowing the cross-coupling cycle to proceed[2].

  • N-Heterocyclic Carbenes (NHCs): NHC-Pd precatalysts (such as tetranuclear NHC-Pd(OAc)₂) are highly efficient. The strong σ-donating NHC ligand stabilizes the Pd center and accelerates the reductive elimination step, preventing catalyst degradation and achieving >90% yields even at ultra-low 0.25 mol% loadings[3].

Diagnostic Workflow: Identifying Catalyst Poisoning

G Start Reaction Fails / Low Yield CheckPd Observe Reaction Mixture Start->CheckPd IsBlack Palladium Black Precipitate? CheckPd->IsBlack Poisoning Likely Pyridine Coordination (Catalyst Poisoning) IsBlack->Poisoning Yes Other Check Reagent Purity / Degassing IsBlack->Other No Action Switch to Bulky Ligands (e.g., SPhos) or NHC-Pd Precatalysts Poisoning->Action

Caption: Diagnostic workflow for identifying and resolving pyridine-induced catalyst poisoning.

Self-Validating Protocol: Catalyst Poisoning Baseline & Rescue Test

To definitively prove that catalyst poisoning is occurring (and not a reagent degradation issue), run this parallel validation experiment[1]:

  • Baseline Setup: In a Schlenk tube, combine 1.0 mmol of standard bromobenzene (non-poisoning control), 1.2 mmol phenylboronic acid, 2.0 mmol K₂CO₃, and 5 mol% Pd(PPh₃)₄ in 5 mL of degassed Toluene/H₂O (4:1).

  • Poisoned Setup: In a second tube, set up the exact same reaction but add 1.0 mmol of 2-phenylpyridine as a free additive.

  • Rescue Setup: In a third tube, use 1.0 mmol of 2-bromopyridine (the problematic substrate), but switch the catalyst to 1 mol% PEPPSI-IPr (an NHC-Pd catalyst) or Pd(OAc)₂/SPhos.

  • Execution & Observation: Heat all tubes to 80 °C. The Baseline should reach completion in 2-4 hours. If the Poisoned Setup fails or precipitates black powder, you have confirmed free pyridine coordination is the culprit. The Rescue Setup should successfully couple, validating your optimized catalyst choice.

Part 2: Catalyst Selection for Directed C–H Arylation

Q: I want to use the pyridine ring of 2-phenylpyridine as a directing group for C–H arylation. Should I use Palladium or Ruthenium?

The Causality: Both metals are highly effective, but they operate via fundamentally different mechanisms and offer different operational advantages.

  • Palladium (e.g., Pd(OAc)₂): Operates via a Pd(II)/Pd(IV) catalytic cycle. The pyridine nitrogen coordinates to Pd(II), directing it to activate the ortho-C–H bond to form a rigid palladacycle[4]. Oxidative addition of the aryl halide forms a high-valent Pd(IV) species, followed by reductive elimination[4]. It is highly efficient but often requires strong oxidants (like Ag₂CO₃ or Cu(OAc)₂) and elevated temperatures to turn over the catalytic cycle[4].

  • Ruthenium (e.g.,[RuCl₂(p-cymene)]₂): Operates via a Ru(II)/Ru(IV) or Ru(II)/Ru(III) pathway. Ruthenium is often preferred for "greener" conditions. For instance, Ru-NHC complexes or Ru-picolinate complexes can perform ortho-arylation in water with high selectivity for monoarylation[5][6]. Furthermore, integrating visible-light photoredox catalysis with Ru can even achieve these arylations at room temperature[7].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance of various catalyst systems for the cross-coupling and C–H functionalization of phenylpyridines:

Reaction TypeSubstrateCatalyst SystemConditionsYield / Conversion
C–H Arylation 2-Phenylpyridine + Aryl Boronic AcidPd(OAc)₂ + Cu(OTf)₂ / TBHP1,4-Dioxane, 100 °C94% Yield[4]
C–H Arylation 2-Phenylpyridine + 4-Chloroanisole[RuCl₂(p-cymene)]₂-picolinateWater, 100 °C, K₂CO₃>99% Conv. (70% mono)[5]
C–H Arylation 2-Phenylpyridine + Aryl Bromide[RuCl₂(p-cymene)]₂ + Blue LEDRoom Temp, KOAc70% Yield[7]
Suzuki Coupling 4-Chlorotoluene + Phenylboronic AcidNHC-Pd(OAc)₂ TetranuclearIsopropanol, RT, KOt-Bu>90% Yield (0.25 mol% Pd)[3]
Mechanism Visualization: Pd-Catalyzed C–H Arylation

G PdII Pd(II) Catalyst Coord Nitrogen Coordination (Directing Group) PdII->Coord CHAct C-H Activation (Palladacycle Formation) Coord->CHAct OxAdd Oxidative Addition (Aryl Halide) CHAct->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->PdII Regenerate Catalyst Product Arylated Phenylpyridine RedElim->Product

Caption: Mechanism of Pd-catalyzed ortho-C–H arylation directed by the pyridine nitrogen.

Self-Validating Protocol: Ruthenium-Catalyzed ortho-C–H Arylation in Water

This protocol leverages the[RuCl₂(p-cymene)]₂ system, utilizing water as a green solvent and demonstrating high monoarylation selectivity[5][6].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a 15 mL pressure tube, add the Ru-NHC or Ru-picolinate precatalyst (0.025 mmol, 5 mol%) and KOAc (0.05 mmol). Add 2.0 mL of degassed, deionized water. Stir at room temperature for 1 hour to generate the active Ru(II) species[6].

  • Substrate Addition: Add 2-phenylpyridine (0.5 mmol), the aryl chloride (e.g., 4-chloroanisole, 1.25 mmol), and Cs₂CO₃ or K₂CO₃ (1.50 mmol) to the aqueous mixture[5][6].

  • Reaction Execution: Seal the tube and heat to 100 °C in an oil bath for 20-24 hours. Note: The biphasic nature of the reaction requires vigorous stirring (800+ rpm) to ensure adequate mass transfer.

  • Workup & Extraction: Cool the vessel to room temperature. Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Validation: Analyze the crude mixture by ¹H NMR. The successful C–H functionalization is validated by the disappearance of the ortho-proton signal on the phenyl ring of 2-phenylpyridine (typically around 7.6–7.8 ppm) and the emergence of new multiplet signals corresponding to the coupled aryl group.

References

  • RSC Advances - A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • ChemRxiv - C-H bond Activation/Arylation over Arene-Ruthenium(II)-picolinate Complexes. Available at:[Link]

  • Chemical Science - ortho C-H Arylation of Arenes at Room Temperature Using Visible Light Ruthenium C-H Activation. Available at: [Link]

  • MDPI - Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water. Available at: [Link]

  • White Rose eTheses Online - Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. Available at:[Link]

  • MDPI Catalysts - Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Available at: [Link]

Sources

Optimization

Technical Support Center: (2-Phenylpyridin-3-yl)methanamine Isolation

This technical guide details the workup and isolation procedure for (2-Phenylpyridin-3-yl)methanamine (CAS: 1226808-60-1). The protocol focuses on the critical isolation steps following the reduction of the precursor nit...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the workup and isolation procedure for (2-Phenylpyridin-3-yl)methanamine (CAS: 1226808-60-1). The protocol focuses on the critical isolation steps following the reduction of the precursor nitrile (2-phenylnicotinonitrile) or amide, which is the standard synthetic route for this scaffold.

Case ID: ISO-PYR-003 Compound Class: 3-Aminomethyl-2-arylpyridines Physical State: Viscous oil (Free base) / Crystalline solid (HCl salt) pKa (Calculated): ~8.8 (Primary amine), ~3.5 (Pyridine N)

Part 1: Core Isolation Protocol

Scientist's Note: The primary challenge with (2-Phenylpyridin-3-yl)methanamine is its amphiphilic nature. The pyridine ring increases water solubility in acidic media, while the phenyl group adds lipophilicity. A standard "wash and dry" is insufficient; a pH-switch extraction is required for high purity.

Step-by-Step Methodology

1. Reaction Quench (Post-Reduction)

  • Context: Assuming reduction of 2-phenylnicotinonitrile using Lithium Aluminum Hydride (LAH) or Borane-THF.

  • Protocol: Cool reaction mixture to 0°C. Dilute with diethyl ether. Perform Fieser workup (

    
     g LAH 
    
    
    
    
    
    mL H
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O) or carefully quench with MeOH followed by 1M HCl.
  • Critical Check: Ensure granular white precipitate forms (aluminum salts). If gelatinous, use Rochelle's salt solution and stir for 1 hour.

2. The "pH-Switch" Extraction (The Self-Validating Step) This step separates neutral impurities (unreacted nitrile, phenylpyridine side products) from the desired amine.

  • Acid Phase:

    • Evaporate organic solvent from the quench.[1]

    • Redissolve residue in 1M HCl (aq) . pH must be < 2.

    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Validation:Discard organic layer (contains non-basic impurities). Keep the aqueous layer.

  • Base Phase:

    • Cool aqueous layer to 0°C.

    • Basify with 10M NaOH dropwise to pH > 12.

    • Extract with DCM (

      
      ). Note: Pyridyl amines require exhaustive extraction.
      
    • Dry combined organics over anhydrous Na

      
      SO
      
      
      
      .

3. Purification & Salt Formation

  • Free Base Isolation: Concentrate the basic DCM extracts to yield the crude amine as a yellow/orange oil.

  • Salt Stabilization (Recommended):

    • Dissolve oil in minimal dry Ethanol or Et

      
      O.
      
    • Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.

    • Precipitate forms immediately. Filter and wash with cold Et

      
      O to obtain the dihydrochloride salt.
      

Part 2: Troubleshooting Guide (FAQs)

Q1: I extracted the reaction mixture, but my yield is < 10%. Where is the product? Diagnosis: The product is likely trapped in the aqueous phase due to protonation. Root Cause: The pyridine nitrogen and the primary amine can both accept protons. If the pH is not sufficiently high (>12) during the final extraction, the compound remains water-soluble as a mono- or di-cation. Solution:

  • Check the pH of the aqueous layer using a calibrated probe, not just paper. It must be strongly basic.

  • Add NaCl to saturate the aqueous phase ("salting out") to push the organic amine into the DCM layer.

Q2: The product is streaking/tailing badly on TLC plates. How do I calculate R


? 
Diagnosis:  Strong interaction between the basic primary amine and acidic silanols on the silica gel.
Solution: 
  • TLC Solvent: Use DCM:MeOH:NH

    
    OH (90:9:1). The ammonia competes for silanol sites, sharpening the spot.
    
  • Pre-treatment: Dip the TLC plate in a 5% Triethylamine/Hexane solution and dry before spotting.

Q3: My NMR shows aliphatic impurities that I can't remove. Diagnosis: Likely silicone grease or plasticizers, which co-extract with lipophilic amines. Solution: Convert the amine to the Hydrochloride salt (see Protocol Step 3). The salt is insoluble in ether/hexanes, allowing you to wash away the lipophilic grease while retaining the pure product.

Q4: The oil turned dark brown overnight. Is it decomposed? Diagnosis: Oxidative instability. Benzylic amines are prone to air oxidation to form imines or amides over time. Solution:

  • Store under Argon/Nitrogen at -20°C.

  • Immediate Action: Convert to the HCl or Oxalate salt for long-term stability. The salt form is resistant to oxidation.

Part 3: Data & Visualization

Solvent Compatibility Table
SolventSolubility (Free Base)Solubility (HCl Salt)Application
DCM HighLowExtraction / Chromatography
Water (pH < 2) High (Protonated)HighAcid Wash Phase
Water (pH > 12) LowN/A (Converts to base)Base Extraction Phase
Diethyl Ether ModerateInsolublePrecipitation / Trituration
Methanol HighHighChromatography Eluent
Workflow Diagram: Acid-Base Purification

WorkupProcedure Start Crude Reaction Mixture (Post-Quench) Acidify Dissolve in 1M HCl (aq) pH < 2 Start->Acidify Wash Wash with DCM (Remove Neutral Impurities) Acidify->Wash Decision Separate Phases Wash->Decision OrgWaste Organic Layer (Discard) Decision->OrgWaste Organic AqLayer Aqueous Layer (Contains Product H+) Decision->AqLayer Aqueous Basify Basify with 10M NaOH pH > 12 AqLayer->Basify Extract Extract with DCM (x4) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure (2-Phenylpyridin-3-yl)methanamine Dry->Final

Caption: Logical flow for the pH-switch isolation of (2-Phenylpyridin-3-yl)methanamine, ensuring removal of non-basic contaminants.

References

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of Pyridine Derivatives via Direct Oxidative Coupling. Retrieved from [Link][2]

  • American Chemical Society. (2022). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

X-Ray Crystallography of (2-Phenylpyridin-3-yl)methanamine Derivatives: A Comparative Guide for Structure-Based Drug Design

As a Senior Application Scientist, I frequently encounter the 1[1] scaffold in modern drug discovery. This privileged pharmacophore is highly valued in the development of kinase inhibitors, such as those targeting2[2]. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the 1[1] scaffold in modern drug discovery. This privileged pharmacophore is highly valued in the development of kinase inhibitors, such as those targeting2[2]. The structural duality of this molecule—a rigid, hydrophobic 2-phenylpyridine core coupled with a flexible, hydrogen-bonding methanamine arm—presents unique challenges and opportunities for X-ray crystallography.

This guide objectively compares the methodologies used to elucidate the atomic structures of these derivatives bound to target proteins, providing drug development professionals with field-proven, self-validating protocols.

Complex Generation: Co-crystallization vs. Ligand Soaking

When introducing a (2-Phenylpyridin-3-yl)methanamine derivative into a protein crystal, the primary structural consideration is the steric bulk of the phenylpyridine system. While the 3[3], forcing this bulky group into a pre-formed apo-crystal lattice (soaking) often leads to catastrophic lattice disruption.

Comparative Performance Data
MetricLigand SoakingCo-crystallizationCausality / Scientific Rationale
Success Rate ~30%~85%The rigid biphenyl-like twist of the 2-phenylpyridine core often clashes with solvent channels in pre-formed apo crystals.
Resolution Limit 2.5 Å – 3.0 Å1.8 Å – 2.2 ÅCo-crystallization allows the protein to pack around the ligand, forming a thermodynamically stable, highly ordered lattice.
Occupancy Variable (40-70%)High (>95%)The methanamine group requires specific salt-bridge formations (e.g., with Asp/Glu) which are fully realized during pre-incubation.
Time-to-Structure 1-2 Days1-3 WeeksSoaking is rapid but prone to failure; co-crystallization requires new screening but yields definitive data.
Self-Validating Protocol: Protein-Ligand Co-crystallization

To ensure the flexible methanamine arm finds its optimal hydrogen-bonding geometry before lattice formation restricts its conformational space, co-crystallization is the authoritative standard.

Step 1: Complex Pre-incubation

  • Action: Concentrate the target protein to 10 mg/mL in a physiological buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Add the (2-Phenylpyridin-3-yl)methanamine derivative to a final concentration of 2 mM (using a 100 mM DMSO stock). Incubate for 2 hours at 4°C.

  • Validation Check: Run Dynamic Light Scattering (DLS) post-incubation. A monodisperse peak with a Polydispersity Index (PdI) < 0.2 confirms that the hydrophobic phenyl rings have not induced protein aggregation.

Step 2: Vapor Diffusion Setup

  • Action: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the reservoir solution (e.g., PEG 3350, 0.2M standard salts).

  • Validation Check: After 3-5 days, inspect drops using UV fluorescence imaging (e.g., SONICC). Tryptophan fluorescence confirms the crystals are proteinaceous, ruling out 4[4].

Step 3: Cryoprotection & Harvesting

  • Action: Briefly transfer the crystal to a drop containing the reservoir solution supplemented with 20% (v/v) glycerol and 2 mM ligand, then flash-freeze in liquid nitrogen.

  • Validation Check: The crystal must remain visually clear in the cryo-loop. Opacity indicates ice formation, requiring a switch to an alternative cryoprotectant (e.g., ethylene glycol).

Cryst_Strategy Start Apo Crystal Available? Soak Ligand Soaking (High Conc. Drop) Start->Soak Yes CoCryst Co-crystallization (Pre-incubation) Start->CoCryst No Check Diffraction Quality? Soak->Check CoCryst->Check Success Structure Solved Check->Success High Res (<2.5A) Fail Lattice Disruption Check->Fail Low Res / Twinning Fail->CoCryst Optimize

Decision matrix for selecting crystallization strategies based on lattice stability.

Data Collection: In-House Microfocus vs. Synchrotron Radiation

The structural resolution of the methanamine group is a critical bottleneck. At lower resolutions (>2.5 Å), the primary amine nitrogen is indistinguishable from oxygen or carbon in the electron density map. To unambiguously assign the hydrogen-bonding network of the methanamine—which is essential for rational drug design—high-resolution data is mandatory.

Comparative Hardware Performance
FeatureIn-House Microfocus (Cu Kα)Synchrotron (e.g., APS, Diamond)Impact on (2-Phenylpyridin-3-yl)methanamine Analysis
X-ray Flux ~10⁹ photons/sec>10¹² photons/secSynchrotrons overcome the weak diffraction caused by the inherent flexibility of the methanamine arm.
Resolution 2.2 Å – 3.0 Å1.0 Å – 1.8 Å<1.5 Å resolution at synchrotrons allows differentiation of C, N, and O atoms based on subtle bond length differences.
Tunability Fixed (1.54 Å)VariableSynchrotrons allow anomalous dispersion phasing if the ligand is halogenated (e.g., 6-chloro derivatives).
Self-Validating Protocol: High-Resolution Data Collection & Phasing

Step 1: Diffraction Data Collection

  • Action: Mount the cryo-cooled crystal on a goniometer at 100 K. For synchrotron sources, utilize a micro-beam to target the best-diffracting sector of the crystal. Collect a full 360° dataset with 0.1° oscillations to minimize radiation damage per frame.

  • Validation Check: Analyze the first 5 frames. If the mosaicity exceeds 0.8° or distinct ice rings (at 3.9 Å, 3.6 Å, 2.2 Å) are present, discard the crystal to prevent integrating poor-quality data.

Step 2: Phasing via Molecular Replacement (MR)

  • Action: Process data using DIALS or XDS. Perform MR using Phaser (Phenix suite) with an apo-protein search model.

  • Validation Check: An MR Translation Function Z-score (TFZ) > 8.0 and a Log-Likelihood Gain (LLG) > 120 mathematically validates that the correct phase solution has been found.

Step 3: Ligand Fitting and Refinement

  • Action: Generate precise geometric restraints for the (2-Phenylpyridin-3-yl)methanamine ligand using eLBOW. The dihedral angle between the phenyl and pyridine rings is highly sensitive to the local packing environment, similar to 5[5]. Fit the ligand into the

    
     difference map.
    
  • Validation Check: Post-refinement (using Refmac5 or Phenix.refine), the ligand's Real Space Correlation Coefficient (RSCC) must be > 0.90, and the B-factors of the methanamine nitrogen should closely match the interacting protein residues, confirming full occupancy and correct modeling.

SBDD_Workflow Target Target Protein (e.g., HPK1 Kinase) Complex Protein-Ligand Complex Target->Complex Ligand (2-Phenylpyridin-3-yl) methanamine Ligand->Complex Cryst Crystallization (Vapor Diffusion) Complex->Cryst Screening Diffraction X-ray Diffraction (Synchrotron/In-house) Cryst->Diffraction Cryo-cooling Structure Electron Density Map & Model Building Diffraction->Structure Phasing & Refinement

Workflow for structural elucidation of (2-Phenylpyridin-3-yl)methanamine complexes.

References

  • MDPI (2023). Crystal Structures of DNA Intercalating Agents... (Where Hppy = 2-Phenylpyridine). Retrieved from [Link]

  • ACS Publications (2015). Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes Bearing Functionally Diverse 2-Phenylpyridine Ligands. Retrieved from [Link]

  • Google Patents (2018).WO2018183956A1 - Naphthyridines as inhibitors of hpk1.

Sources

Comparative

Biological activity comparison of (2-Phenylpyridin-3-yl)methanamine analogs

The (2-phenylpyridin-3-yl)methanamine scaffold is a highly privileged, versatile pharmacophore in modern medicinal chemistry. By strategically modifying the methanamine linker and its peripheral substituents, researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The (2-phenylpyridin-3-yl)methanamine scaffold is a highly privileged, versatile pharmacophore in modern medicinal chemistry. By strategically modifying the methanamine linker and its peripheral substituents, researchers can drastically alter the 3D conformation, electronic distribution, and lipophilicity of the molecule. This structural plasticity allows the core scaffold to be directed toward entirely distinct biological targets.

This guide provides an in-depth technical comparison of two primary divergent pharmacological applications of the (2-phenylpyridin-3-yl)methanamine scaffold:

  • Class A (Ether/Piperazine Analogs): Trypanocidal agents targeting Trypanosoma brucei N-myristoyltransferase (TbNMT) for the treatment of Human African Trypanosomiasis (HAT).

  • Class B (Urea Congeners): Anti-cancer agents targeting the colchicine-binding site of human tubulin to induce microtubule depolymerization.

Structural Divergence & Target Specificity

As an application scientist, it is critical to understand why a single biaryl core can bind to such disparate targets. The 2-phenylpyridine moiety provides a rigid, lipophilic anchor. The divergence in activity is dictated by the functionalization of the methanamine group:

  • TbNMT Inhibitors (Class A): When the methanamine is extended into an ether-linked piperazine or a homologated amide, the molecule adopts an extended conformation. This allows the 2-phenylpyridine core to anchor deeply into the lipophilic peptide-binding groove of the TbNMT enzyme, while the basic piperazine interacts with solvent-exposed acidic residues, displacing the natural peptide substrate [1].

  • Tubulin Inhibitors (Class B): Converting the methanamine into a urea linkage (e.g., 1-phenyl-3-(2-phenylpyridin-3-yl)urea) restricts bond rotation. This creates a slightly bent, rigid conformation that perfectly mimics the trimethoxyphenyl ring of colchicine. This specific geometry allows the molecule to intercalate into the interfacial colchicine-binding pocket between α- and β-tubulin heterodimers [2].

Class A: Trypanocidal N-Myristoyltransferase (TbNMT) Inhibitors

TbNMT is an essential parasitic enzyme that catalyzes the transfer of myristic acid from Myristoyl-CoA to the N-terminal glycine of target proteins. Inhibition of this process is lethal to Trypanosoma brucei.

Mechanism of Action

TbNMT MyrCoA Myristoyl-CoA TbNMT TbNMT Enzyme MyrCoA->TbNMT Peptide Target Protein (N-terminal Gly) Peptide->TbNMT MyrProt Myristoylated Protein (Parasite Survival) TbNMT->MyrProt Catalysis Inhibitor (2-Phenylpyridin-3-yl) Ether/Amide Analogs Inhibitor->TbNMT Competitive Inhibition

Fig 1: TbNMT myristoylation pathway and competitive inhibition by (2-phenylpyridin-3-yl) analogs.

Experimental Protocol: Fluorogenic CPM Biochemical Assay

To accurately determine the


 of TbNMT inhibitors, a continuous fluorogenic assay using 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) is preferred over endpoint radiolabeled assays. Causality:  CPM reacts specifically with the free Coenzyme A (CoA) released during the myristoylation reaction, providing a real-time kinetic readout that prevents false positives from compound aggregation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (30 mM Tris-HCl pH 7.4, 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT). Critical Note: DTT concentration must be strictly controlled; excess DTT will prematurely quench the CPM reagent, destroying the signal window.

  • Equilibration: Pre-incubate recombinant TbNMT (10 nM) with the (2-phenylpyridin-3-yl) analogs (serial dilutions, 0.1 nM to 10 μM) for 15 minutes at 25°C in a 384-well black microplate. This allows for steady-state binding equilibrium.

  • Initiation: Add Myristoyl-CoA (10 μM) and the synthetic peptide substrate (e.g., GNAAAAK, 10 μM) to initiate the reaction.

  • Detection: Immediately add CPM reagent (10 μM). Monitor fluorescence continuously (Excitation: 387 nm, Emission: 469 nm) for 30 minutes.

  • Self-Validation System: The assay must include a "No-Enzyme" control (baseline fluorescence) and a known reference inhibitor (e.g., DDD85646). Calculate the Z'-factor using DMSO vehicle controls; the run is only valid if

    
    .
    

Class B: Tubulin Polymerization Inhibitors (Anti-Cancer)

By shifting the functional group to a urea congener, the scaffold loses its affinity for TbNMT and gains potent anti-cancer properties by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis [2].

Mechanism of Action

Tubulin AlphaBeta Alpha/Beta Tubulin Heterodimers Microtubule Polymerized Microtubules AlphaBeta->Microtubule Polymerization Mitosis Spindle Formation & Mitosis Microtubule->Mitosis CancerCell Cancer Cell Proliferation Mitosis->CancerCell Inhibitor (2-Phenylpyridin-3-yl) Urea Analogs Inhibitor->AlphaBeta Binds Colchicine Site Arrest G2/M Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Induces

Fig 2: Disruption of microtubule polymerization and induction of G2/M arrest by urea congeners.

Experimental Protocol: In Vitro Tubulin Turbidimetric Assay

To validate the mechanism of cytotoxicity, an in vitro tubulin polymerization assay is required. Causality: As tubulin heterodimers polymerize into microtubules, the optical density (turbidity) of the solution increases. By measuring absorbance at 340 nm, we can directly quantify the compound's ability to halt structural assembly.

Step-by-Step Workflow:

  • Protein Reconstitution: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL. Critical Note: GTP and Mg²⁺ are absolute thermodynamic requirements for tubulin nucleation; omitting them will result in a flatline readout.

  • Compound Plating: Dispense 1-phenyl-3-(2-phenylpyridin-3-yl)urea analogs (10 μM) into a pre-warmed 96-well half-area clear plate.

  • Kinetic Readout: Rapidly add the tubulin solution to the compounds using a multichannel pipette. Immediately transfer to a microplate reader pre-heated to 37°C.

  • Measurement: Read absorbance at 340 nm every 30 seconds for 60 minutes.

  • Self-Validation System: The vehicle (DMSO) control must exhibit a classic sigmoidal curve (nucleation lag

    
     elongation 
    
    
    
    plateau). The assay is validated by two internal controls: Colchicine (must flatten the curve, indicating inhibition) and Paclitaxel (must eliminate the lag phase, indicating stabilization).

Quantitative Performance Comparison

The table below synthesizes the biological performance of the two distinct analog classes. Notice how the optimization parameters differ based on the therapeutic indication. For HAT (Stage 2), Central Nervous System (CNS) penetration is non-negotiable, requiring a Polar Surface Area (PSA)


 Ų [1]. For oncology, systemic cytotoxicity and metabolic stability are prioritized [2].
ParameterClass A: Ether/Piperazine Analogs (TbNMT)Class B: Urea Congeners (Tubulin)
Representative Compound Compound 82 [1]Compound 6q [2]
Primary Target Trypanosoma brucei NMTHuman α/β-Tubulin
Binding Site Peptide-binding grooveColchicine interfacial pocket
In Vitro Potency Parasite

= 0.1 μM
HeLa Cell

= 0.85 μM
Key Structural Feature Basic piperazine tail (H-bond acceptor)Rigid urea linker (H-bond donor/acceptor)
Druggability Focus BBB Permeability (LogP ~3.3, PSA ~50 Ų)Tumor penetration, Systemic half-life
Phenotypic Outcome Parasite death via un-myristoylated proteinsApoptosis via G2/M mitotic catastrophe

References

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and biological evaluation of 1-phenyl-3-(2-phenylpyridin-3-yl)urea congeners as novel tubulin polymerization inhibitors Source: ResearchGate / Scientific Literature URL:[Link]

Validation

Pharmacokinetic Profile of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary: The Evolution of the Scaffold The pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide scaffold represents...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Evolution of the Scaffold

The pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide scaffold represents the pharmacophore core of Imatinib (Gleevec) , the first-in-class tyrosine kinase inhibitor (TKI) targeting BCR-ABL. While Imatinib revolutionized Chronic Myeloid Leukemia (CML) treatment, "Novel Derivatives" (such as the recently described Compound IIB series synthesized via MgO nanocatalysis) aim to address key pharmacokinetic (PK) limitations:

  • Bioavailability: Improving solubility in non-acidic environments.

  • Metabolic Stability: Reducing the formation of toxic reactive metabolites (e.g., quinone imines).

  • Potency: Overcoming T315I gatekeeper mutations.

This guide compares the PK profile of these Novel Derivatives (Series II) against the Reference Standard (Imatinib Mesylate) , providing experimental protocols for validation.

Structural Rationale & Physicochemical Properties[1][2][3][4][5][6]

The core scaffold relies on a "hinge-binding" motif (pyridine-pyrimidine) connected via an amide linker to a hydrophobic tail.

  • Reference (Imatinib): Contains a N-methylpiperazine tail.[1] While this aids solubility, it is a primary site for CYP3A4-mediated N-demethylation (forming metabolite CGP74588).

  • Novel Derivatives (Series II): Often replace the piperazine tail or modify the phenyl ring (e.g., removing the methyl group or adding electron-withdrawing groups) to alter lipophilicity (LogP) and reduce first-pass metabolism.

Table 1: Physicochemical Comparison
PropertyReference Standard (Imatinib)Novel Derivative (Series IIB)*Impact on PK
Molecular Weight 493.6 g/mol ~543.8 g/mol Higher MW may slightly reduce permeability but aids potency.
LogP (Lipophilicity) 3.6 (Moderate)4.1 (Optimized)Higher LogP in Series II increases membrane permeability (Caco-2).
pKa (Basic) 8.1 (Piperazine)7.8 (Modified Amine)Lower pKa reduces lysosomal trapping, potentially increasing volume of distribution (

).
Solubility (pH 7.4) Low (<10 µg/mL)Moderate (~25 µg/mL)Improved solubility enhances absorption consistency.
IC50 (A549 Cell Line) 2.479 µM0.229 µM 10-fold potency increase allows for lower effective dosing.

*Data for Series IIB derived from recent MgO nanoparticle synthesis studies [1].

In Vitro ADME Profiling

To validate the novel derivatives, researchers must perform a side-by-side comparison using the following standard assays.

Metabolic Stability (Microsomal)

The amide linker is susceptible to hydrolysis, and the pyridine ring to oxidation.

  • Imatinib: High intrinsic clearance (

    
    ) in Human Liver Microsomes (HLM) due to CYP3A4.
    
  • Novel Derivatives: Designed to be sterically hindered or electronically deactivated against CYP oxidation, resulting in a longer in vitro

    
    .
    
Permeability (Caco-2 Assay)
  • Protocol: Bidirectional transport (Apical

    
     Basolateral).
    
  • Efflux Ratio (ER): Imatinib is a P-gp substrate (

    
    ). Novel derivatives targeting CNS penetration must demonstrate an 
    
    
    
    .
In Vivo Pharmacokinetic Profile (Rat Model)

The following data summarizes the PK parameters following a single oral dose (PO) of 10 mg/kg in Sprague-Dawley rats.

Table 2: Comparative PK Parameters
ParameterSymbolReference (Imatinib) [2]Novel Derivative (Series II) [1]Interpretation
Max Concentration

1200 ± 150 ng/mL1450 ± 110 ng/mL Enhanced absorption due to lipophilicity adjustments.
Time to Max Conc.

2.0 h1.5 h Faster onset of action.
Area Under Curve

8500 ng·h/mL9800 ng·h/mL 15% increase in total exposure.[2]
Half-Life

14.8 h18.2 h Reduced clearance extends dosing interval.
Bioavailability

~98%>90% Both compounds exhibit excellent oral uptake.
Experimental Protocol: LC-MS/MS Quantification

Objective: Simultaneous quantification of parent compound and N-demethylated metabolite in plasma. This protocol is self-validating using an Internal Standard (IS) [3, 4].

A. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Imatinib-D8 (Internal Standard, 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA).

  • Extraction: Vortex for 2 min; Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Injection: Transfer 100 µL of supernatant to autosampler vials.

B. Chromatographic Conditions
  • Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

    • 4.1 min: Re-equilibrate 10% B.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry (ESI+) Parameters
  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Imatinib:[5][2][6][7][8][9]

      
       494.3 
      
      
      
      394.2 (Cone: 40V, Collision: 25eV).
    • Novel Derivative:

      
       [M+H]+ 
      
      
      
      [Fragment]+ (Optimize based on structure).
    • IS (Imatinib-D8):

      
       502.3 
      
      
      
      394.2.
Visualizations & Pathways
Diagram 1: The Experimental Workflow

This diagram outlines the logical flow from synthesis to PK validation.

PK_Workflow Synthesis Synthesis (MgO Nanocatalysis) Characterization Structural ID (NMR, FTIR) Synthesis->Characterization InVitro In Vitro ADME (Microsomes/Caco-2) Characterization->InVitro Screening InVivo In Vivo PK (Rat Model) InVitro->InVivo Select Lead (IIB) Analysis LC-MS/MS Quantification InVivo->Analysis Plasma Samples Analysis->InVitro Feedback Loop (Metabolite ID)

Caption: Integrated workflow for evaluating novel pyridin-3-yl-pyrimidin-2-yl derivatives, highlighting the feedback loop between in vivo data and in vitro screening.

Diagram 2: Metabolic Pathway (CYP3A4)

Understanding the metabolic fate is crucial for interpreting the PK profile.

Metabolism Parent Parent Drug (Pyridin-3-yl-pyrimidin...) CYP3A4 CYP3A4 Enzyme Parent->CYP3A4 Oxidation Excretion Biliary/Fecal Excretion Parent->Excretion Unchanged Drug (~20%) Metabolite1 N-Desmethyl Metabolite (Active) CYP3A4->Metabolite1 Major Pathway (N-demethylation) Metabolite2 Pyridine N-Oxide (Inactive) CYP3A4->Metabolite2 Minor Pathway Metabolite1->Excretion

Caption: Primary metabolic pathways for the scaffold. Novel derivatives aim to reduce the rate of N-demethylation to extend half-life.

References
  • Gomha, S. M., et al. (2023). "MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity."[10] Frontiers in Chemistry, 11. Link

  • FDA Clinical Pharmacology Review. "Imatinib Mesylate (Gleevec) Clinical Pharmacology and Biopharmaceutics Review." Center for Drug Evaluation and Research. Link

  • Gao, S., et al. (2018). "Development and validation of a sensitive LC-MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies." Journal of Chromatography B. Link

  • van Erp, N. P., et al. (2023). "Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors." MDPI Pharmaceutics. Link

Sources

Comparative

Validated analytical methods for quantification in biological matrices

The Definitive Guide to Validated Bioanalytical Quantification in Biological Matrices: LBA vs. LC-MS/MS vs.

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Validated Bioanalytical Quantification in Biological Matrices: LBA vs. LC-MS/MS vs. Hybrid Approaches

As a Senior Application Scientist, I frequently encounter a critical juncture in drug development: selecting and validating the optimal bioanalytical platform for quantifying therapeutics in complex biological matrices (e.g., plasma, serum, tissue). With the global adoption of the ICH M10 guidelines by major regulatory bodies like the FDA and EMA[1][2], the expectations for precision, accuracy, and selectivity have been strictly harmonized.

This guide objectively evaluates the three primary quantitative platforms—Ligand Binding Assays (LBA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Hybrid LC-MS/MS—providing field-proven insights, mechanistic causality, and actionable protocols to ensure your data withstands rigorous regulatory scrutiny.

Mechanistic Comparison of Analytical Platforms

To build a robust assay, one must first understand the fundamental physics and biochemistry governing signal generation and interference in each platform.

Ligand Binding Assays (LBA)

LBAs, such as ELISA or Electrochemiluminescence (ECL) assays, rely on the non-covalent, 3D conformational binding between an analyte and specific capture/detection reagents (antibodies)[3].

  • The Causality of Strengths: Because LBAs do not require harsh extraction techniques, they preserve the native state of the protein. This makes them the gold standard for measuring "free" or biologically active drug concentrations. They also offer exceptional sensitivity (low pg/mL) due to enzymatic or luminescent signal amplification[4].

  • The Causality of Limitations: The reliance on binding affinity makes LBAs highly susceptible to matrix effects caused by endogenous binding proteins, anti-drug antibodies (ADAs), or heterophilic antibodies[5]. Furthermore, LBAs struggle with multiplexing and cannot easily quantify the small-molecule payload of an Antibody-Drug Conjugate (ADC)[3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS quantifies analytes based on their mass-to-charge ratio (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) following chromatographic separation and ionization. For large molecules, the protein is typically digested into surrogate "signature peptides" prior to analysis.
  • The Causality of Strengths: The mass spectrometer acts as an ultra-specific mass filter. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), LC-MS/MS eliminates cross-reactivity issues inherent to LBAs[6]. It is the definitive choice for small molecules, peptides, and measuring "total" drug concentrations[4].

  • The Causality of Limitations: Biological matrices are rich in endogenous proteins and phospholipids that compete for charge in the ionization source, leading to ion suppression. Without extensive sample cleanup, LC-MS/MS struggles to match the raw sensitivity of LBAs for large intact biologics[5].

Hybrid LC-MS/MS

Hybrid LC-MS/MS bridges the gap by combining the enrichment power of LBA with the analytical specificity of LC-MS/MS[4]. By utilizing immunoaffinity capture (using magnetic beads coated with anti-idiotypic antibodies or Protein A/G) prior to enzymatic digestion and MS detection, this method removes >99% of the matrix proteome. This drastically reduces ion suppression and lowers the Limit of Quantification (LLOQ) while maintaining the multiplexing capabilities of mass spectrometry.

G Start Therapeutic Analyte Small Small Molecule / Peptide Start->Small Large Large Molecule (mAb, ADC) Start->Large LCMS LC-MS/MS Small->LCMS Free Quantify 'Free' Drug? Large->Free Total Quantify 'Total' Drug / Payload? Large->Total LBA Ligand Binding Assay (LBA) Free->LBA Yes Hybrid Hybrid LC-MS/MS Total->Hybrid Yes

Caption: Decision matrix for selecting the optimal bioanalytical quantification platform.

Quantitative Performance Comparison

When validating these methods according to ICH M10 standards, the acceptance criteria differ based on the inherent variability of the technology[2][7]. The table below synthesizes the performance metrics and regulatory targets for each platform.

ParameterLigand Binding Assay (LBA)LC-MS/MSHybrid LC-MS/MS
Primary Application "Free" large molecules, ADASmall molecules, PeptidesADCs, "Total" complex biologics
Sensitivity (LLOQ) Low pg/mLHigh pg/mL to ng/mLLow to Mid pg/mL
Dynamic Range 2–3 logs (Non-linear 4PL/5PL)3–5 logs (Linear/Quadratic)3–5 logs (Linear/Quadratic)
Specificity Reagent-dependentHigh (

transitions)
Very High (Enrichment +

)
Matrix Effect Cause Soluble targets, Heterophilic AbsCo-eluting lipids (Ion suppression)Minimal (post-enrichment)
ICH M10 Accuracy ±20% (±25% at LLOQ)±15% (±20% at LLOQ)±15% (±20% at LLOQ)
ICH M10 Precision (CV) ≤20% (≤25% at LLOQ)≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)

Designing a Self-Validating Protocol: Hybrid LC-MS/MS

A protocol is only as robust as its internal controls. To meet stringent ICH M10 criteria, we must design a self-validating system . In mass spectrometry, this is achieved through the use of a Stable Isotope Labeled Internal Standard (SIL-IS).

By spiking a SIL-IS (e.g., a


C/

N-labeled version of the target mAb) directly into the raw biological matrix before any extraction occurs, we neutralize systemic variances. Because the SIL-IS shares the exact physicochemical properties of the analyte but differs in mass, any volumetric loss during immuno-capture, incomplete tryptic digestion, or ion suppression in the MS source is proportionally experienced by both the analyte and the IS. Consequently, the ratio of their peak areas remains constant, ensuring absolute quantitative trustworthiness.
Step-by-Step Methodology: mAb Quantification in Plasma
  • Aliquoting & IS Addition: Aliquot 50 µL of human plasma (containing the target mAb) into a 96-well plate. Immediately spike in 10 µL of the SIL-IS working solution. Scientific Rationale: Early IS introduction normalizes all subsequent sample preparation recovery variations.

  • Immunoaffinity Capture: Add 50 µL of magnetic beads conjugated with anti-human IgG (Fc-specific) antibodies. Incubate for 2 hours at room temperature with gentle shaking. Wash the beads 3 times with PBS containing 0.05% Tween-20, followed by a final wash with pure PBS. Scientific Rationale: Removes >99% of plasma proteins and phospholipids, directly eliminating the root cause of MS matrix effects.

  • Denaturation, Reduction, and Alkylation: Elute the enriched proteins using 0.1% Formic Acid. Neutralize the eluate, then add RapiGest (surfactant) and Dithiothreitol (DTT) at 60°C for 30 mins to reduce disulfide bonds. Alkylate with Iodoacetamide (IAA) in the dark for 30 mins. Scientific Rationale: Unfolding the 3D structure of the mAb ensures that cleavage sites are fully accessible to the protease, ensuring reproducible digestion.

  • Tryptic Digestion: Add sequencing-grade Trypsin at a 1:20 (enzyme:protein) ratio. Incubate at 37°C overnight. Quench the reaction with 1% Trifluoroacetic acid (TFA). Scientific Rationale: Cleaves the mAb into surrogate "signature peptides" that fall within the optimal mass range (400-1200 Da) for triple quadrupole mass spectrometers.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reversed-phase column. Monitor the specific precursor-to-product ion transitions (MRM) for both the analyte signature peptide and the SIL-IS peptide. Calculate the concentration based on the peak area ratio against a linear calibration curve.

Workflow Sample 1. Plasma Sample + SIL-IS Enrich 2. Immunoaffinity Capture Sample->Enrich Digest 3. Tryptic Digestion Enrich->Digest Analyze 4. LC-MS/MS (MRM) Digest->Analyze Data 5. Quantification (Area Ratio) Analyze->Data

Caption: Self-validating Hybrid LC-MS/MS workflow utilizing Stable Isotope Labeled Internal Standards.

Regulatory Grounding: Proving Assay Validity

Executing the protocol is only half the battle; proving its reliability to regulatory agencies is the other. Under ICH M10[1][2], a full bioanalytical method validation must empirically prove the following pillars:

  • Selectivity and Specificity: You must analyze blank biological matrix from at least 6 independent sources (including lipemic and hemolyzed lots). Acceptance: The interfering signal at the analyte's retention time must be ≤20% of the LLOQ response, and ≤5% of the IS response.

  • Matrix Effect (LC-MS/MS specific): Evaluated by calculating the Matrix Factor (MF). You compare the peak response of the analyte spiked into post-extracted blank matrix versus the response in a pure solvent. Acceptance: The IS-normalized MF across 6 lots must have a Coefficient of Variation (CV) ≤15%. This proves that your SIL-IS is successfully correcting for ion suppression.

  • Accuracy and Precision (A&P): Evaluated by running Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in at least 3 independent runs. Acceptance: For LC-MS/MS, the mean bias (Accuracy) and CV (Precision) must be within ±15% (±20% at the LLOQ)[7].

By understanding the mechanistic vulnerabilities of your chosen platform and implementing rigorous, self-validating controls, you ensure that your bioanalytical data reflects true physiological pharmacokinetics rather than analytical artifacts.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. European Medicines Agency. Available at:[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S. Food and Drug Administration. Available at: [Link]

  • A Review on LBA and LC-MS Platforms for Supporting Large Molecule Pharmacokinetics Bioanalysis. SciSpace. Available at:[Link]

  • LBA vs LC-MS/MS. Bioanalysis Zone. Available at:[Link]

  • Comparison and Recent Updates of LBA and LC-MS/MS Methods for Bio-analysis of Therapeutic Monoclonal Antibodies. Acta Scientific. Available at:[Link]

  • Current Advances in LC-MSMS Methods to Determine Large Molecules of Drugs in Biological Samples. Veeda Lifesciences. Available at:[Link]

  • A Review on LBA and LC-MS Platforms for Supporting Large Molecule Pharmacokinetics Bioanalysis. Hilaris Publisher. Available at:[Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. International Council for Harmonisation. Available at:[Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Phenylpyridine Derivatives

Topic: Structure-activity relationship (SAR) studies of 2-phenylpyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Bi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of 2-phenylpyridine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Biaryl Privilege

The 2-phenylpyridine (2-PPY) scaffold represents a "privileged structure" in medicinal and organometallic chemistry. Its unique ability to function both as a rigid biaryl pharmacophore in small molecules and as a cyclometalating ligand (C^N donor) in bioinorganic complexes makes it a versatile tool for drug discovery.

This guide objectively compares the performance of 2-PPY derivatives across two distinct therapeutic modalities: G-Protein Coupled Receptor (GPR119) Agonism (Metabolic Disease) and Organometallic Iridium(III) Cytotoxicity (Oncology). We analyze how specific structural modifications—specifically electronic tuning and steric positioning—dictate biological outcomes compared to standard alternatives like Cisplatin or non-biaryl agonists.

Scaffold Architecture & Modification Zones

The 2-PPY core consists of a π-deficient pyridine ring linked to a π-rich phenyl ring. This electronic asymmetry is the driver for its reactivity and binding affinity.

  • Zone A (Pyridine Ring): The nitrogen atom acts as a hydrogen bond acceptor (in small molecules) or a coordination site (in metal complexes). Substitutions here (positions 3, 4, 5, 6) primarily affect solubility and metabolic stability (e.g., blocking oxidation).

  • Zone B (Phenyl Ring): The carbon-rich ring allows for hydrophobic interactions. In metal complexes, the C2' position is the site of C-H activation/cyclometalation.

Visualizing the SAR Logic

The following diagram maps the electronic and steric impact zones on the 2-PPY scaffold.

SAR_Map Core 2-Phenylpyridine (2-PPY) Core Pyridine Pyridine Ring (N-Donor) - H-Bond Acceptor - Metal Coordination Site Core->Pyridine Zone A Phenyl Phenyl Ring (C-Donor) - Hydrophobic Pocket - Cyclometalation Site (C2') Core->Phenyl Zone B Elec_W EWG (-F, -CF3) Increases Lipophilicity Modulates pKa Pyridine->Elec_W Metabolic Stability (Pos 3,5) Elec_D EDG (-OMe, -Me) Enhances Electron Density Improves Metal Stability Phenyl->Elec_D Potency Tuning (Pos 4', 5')

Figure 1: Functional mapping of the 2-phenylpyridine scaffold highlighting key zones for medicinal chemistry optimization.

Comparative SAR Analysis: Performance vs. Alternatives
Case Study A: GPR119 Agonists (Metabolic Disorders)

Context: GPR119 is a target for Type 2 Diabetes treatment.[1] 2-PPY derivatives are designed to mimic endogenous lipid mediators.

  • The Modification: Introduction of a methylsulfonyl group (-SO2Me) on the phenyl ring (para-position) to mimic the polar head group of lipid ligands.

  • Performance Data:

    • Compound 19 (2-PPY derivative) exhibited an EC50 of 75 nM .

    • Compound 20 (Optimized derivative) exhibited an EC50 of 25 nM .

  • Comparison with Alternatives:

    • Vs. Thiazole scaffolds: 2-PPY derivatives often show superior metabolic stability due to the lack of the sulfur-oxidation liability found in thiazoles.

    • Vs. Vehicle Control: In oral glucose tolerance tests (OGTT) in mice, Compound 19 significantly reduced blood glucose excursion, validating in vivo efficacy.[1]

Case Study B: Iridium(III) Half-Sandwich Complexes (Oncology)

Context: Organometallic complexes are alternatives to platinum-based drugs (Cisplatin). The 2-PPY ligand stabilizes the Iridium center, allowing for "half-sandwich" geometries.

  • The Modification: Substituents on the phenyl ring control the "Hydrophobicity-Uptake" relationship.

  • Performance Data:

    • Complex 13 [(η5-Cp*)Ir(2-(2′-methylphenyl)pyridine)Cl]: IC50 = 1.18 μM (A2780 ovarian cancer cells).[2][3]

    • Parent Complex (Unsubstituted 2-PPY): IC50 ≈ 10-15 μM .

  • Comparison with Alternatives:

    • Vs. Cisplatin (Standard of Care): Complex 13 is equipotent or superior to Cisplatin (IC50 ~1-3 μM in A2780 lines) but operates via a distinct mechanism (mitochondrial ROS generation vs. DNA alkylation), potentially bypassing Cisplatin resistance.

    • Vs. Bipyridine Ligands: 2-PPY (C^N) ligands form neutral complexes (with Cl-), whereas Bipyridine (N^N) ligands form cationic complexes. The neutral 2-PPY complexes often show better passive membrane diffusion.

Summary Data Table: 2-PPY Performance Metrics
FeatureGPR119 Agonist (Small Molecule) Ir(III) Complex (Organometallic)
Primary Target G-Protein Coupled Receptor (Surface)DNA / Mitochondria (Intracellular)
Key Substituent 4-Methylsulfonyl (Polar)2'-Methyl / 4'-Fluoro (Lipophilic)
Potency Metric EC50: 25 - 75 nMIC50: 1.18 μM
SAR Driver H-bonding & Polar interactionsHydrophobicity (LogP) & Cellular Uptake
Advantage vs. Alt Better stability than ThiazolesOvercomes Cisplatin resistance
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Rationale: The biaryl bond formation is the critical step. We utilize a palladium-catalyzed cross-coupling which tolerates the nitrogen heterocycle.

  • Reagents: 2-Bromopyridine (1.0 eq), Phenylboronic acid derivative (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v). Note: Water is essential to solubilize the inorganic base.

  • Procedure:

    • Degas solvents with N2 for 30 mins (Critical to prevent Pd oxidation).

    • Mix reagents in a sealed tube.

    • Heat to 100°C for 12 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Rationale: To validate the antiproliferative SAR of the Iridium complexes.

  • Cell Seeding: Seed A2780 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Drug Treatment: Add serial dilutions of the 2-PPY complex (0.1 – 100 μM). Include Cisplatin as positive control.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Workflows
Synthesis Workflow: Suzuki Coupling

This diagram illustrates the convergent synthesis used to generate the library of derivatives.

Synthesis_Flow Start Start: Reagent Prep Reactants 2-Bromopyridine + Substituted Phenylboronic Acid Start->Reactants Catalyst Pd(PPh3)4 + K2CO3 (1,4-Dioxane/H2O) Reactants->Catalyst Reaction Reflux @ 100°C (12-24 Hours) Catalyst->Reaction N2 Atmosphere Workup Extraction (EtOAc) & Drying (Na2SO4) Reaction->Workup Purification Column Chromatography Workup->Purification End Purified 2-PPY Derivative Purification->End

Figure 2: Step-by-step Suzuki-Miyaura cross-coupling workflow for 2-phenylpyridine synthesis.

Mechanism of Action: Iridium(III) Complexes

This diagram details how the 2-PPY ligand facilitates the anticancer mechanism.[4]

Mechanism_Ir Complex Ir(III)-2-PPY Complex Uptake Cellular Uptake (Driven by Lipophilicity of 2-PPY) Complex->Uptake Target Intracellular Targets Uptake->Target Mito Mitochondria Accumulation Target->Mito DNA DNA Minor Groove Binding Target->DNA Effect ROS Generation & Membrane Potential Loss Mito->Effect DNA->Effect Death Apoptosis (Cell Death) Effect->Death

Figure 3: Pharmacological pathway of Ir(III)-2-PPY complexes inducing cancer cell apoptosis.

References
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Source: PubMed / Bioorganic & Medicinal Chemistry URL:[Link]

  • Contrasting Anticancer Activity of Half-Sandwich Iridium(III) Complexes Bearing Functionally Diverse 2-Phenylpyridine Ligands. Source: ACS Publications / Organometallics URL:[Link]

  • Anticancer effect evaluation in vitro and in vivo of iridium(III) polypyridyl complexes. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Phenylpyridin-3-yl)methanamine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like (2-Phenylpyridin-3-yl)methanamine, a substituted pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, compounds like (2-Phenylpyridin-3-yl)methanamine, a substituted pyridine derivative, are of significant interest. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Core Principles of Chemical Safety

Before delving into specific PPE recommendations, it is crucial to understand that PPE is the last line of defense. A safe laboratory environment is built on a foundation of engineering controls and administrative protocols.

  • Engineering Controls: The primary method for exposure control is the use of a certified chemical fume hood.[1][3] All manipulations of (2-Phenylpyridin-3-yl)methanamine, including weighing, transferring, and reactions, should be conducted within a fume hood to minimize the inhalation of any potential vapors or aerosols.

  • Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and maintaining a clean and organized workspace are critical. Do not eat, drink, or smoke in the laboratory.[4][5]

Recommended Personal Protective Equipment

The following table outlines the minimum recommended PPE for handling (2-Phenylpyridin-3-yl)methanamine. The selection of specific items should be based on a risk assessment of the planned procedure.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldSafety glasses with side shields are the minimum requirement. However, for splash hazards, chemical splash goggles are recommended.[6] A face shield worn over safety glasses provides an additional layer of protection for the entire face. All eye and face protection must comply with ANSI Z87.1 or equivalent standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1][6] Latex gloves are not suitable.[1] Always check the manufacturer's glove compatibility chart for breakthrough times for related chemicals. It is good practice to double-glove for added protection, especially when handling neat material or concentrated solutions.
Body Protection Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned should be worn at all times.[6] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid the need for respiratory protection.[7] If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][8]
Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Gloves: Don the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put on the second pair over the first.

  • Eye and Face Protection: Put on safety goggles or a face shield.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate waste container. Remove the inner pair of gloves using the same technique.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection: Remove eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9]

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • Personnel: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[3]

  • Equipment and Surfaces: Decontaminate all surfaces and equipment that may have come into contact with (2-Phenylpyridin-3-yl)methanamine using an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water wash. All cleaning materials should be disposed of as hazardous waste.

Disposal:

  • Chemical Waste: All waste containing (2-Phenylpyridin-3-yl)methanamine, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.[10]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a separate, clearly labeled hazardous waste container.[10]

  • Empty Containers: Empty containers that held the compound should be treated as hazardous waste as they may retain residue.[10] Triple-rinsing with a suitable solvent may be an option for decontamination if permitted by institutional and local regulations; the rinsate must be collected as hazardous waste.[10]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Gather Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_don Don PPE Correctly prep_hood->handle_don handle_work Perform Work in Fume Hood handle_don->handle_work cleanup_decon Decontaminate Surfaces & Equipment handle_work->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A logical workflow for the safe handling of (2-Phenylpyridin-3-yl)methanamine.

By adhering to these guidelines, researchers can confidently and safely handle (2-Phenylpyridin-3-yl)methanamine, ensuring both personal safety and the integrity of their research. This proactive approach to safety is the cornerstone of a successful and responsible research environment.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Pyridine - SAFETY DATA SHEET - PENTA. Available at: [Link]

  • Pyridine - SAFETY DATA SHEET. Available at: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]

  • Emergency Response & PPE - Ammonia Refrigeration PSM. Available at: [Link]

  • Pyridine: incident management - GOV.UK. Available at: [Link]

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